Product packaging for Chmfl-PI3KD-317(Cat. No.:)

Chmfl-PI3KD-317

Cat. No.: B10821712
M. Wt: 494.0 g/mol
InChI Key: PIBKKQFQADCDAW-KRWDZBQOSA-N
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Description

Chmfl-PI3KD-317 is a useful research compound. Its molecular formula is C21H24ClN5O3S2 and its molecular weight is 494.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24ClN5O3S2 B10821712 Chmfl-PI3KD-317

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24ClN5O3S2

Molecular Weight

494.0 g/mol

IUPAC Name

(2S)-2-amino-N-[5-[6-chloro-5-[(3-methylphenyl)sulfonylamino]-3-pyridinyl]-4-methyl-1,3-thiazol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C21H24ClN5O3S2/c1-11(2)17(23)20(28)26-21-25-13(4)18(31-21)14-9-16(19(22)24-10-14)27-32(29,30)15-7-5-6-12(3)8-15/h5-11,17,27H,23H2,1-4H3,(H,25,26,28)/t17-/m0/s1

InChI Key

PIBKKQFQADCDAW-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=C(N=CC(=C2)C3=C(N=C(S3)NC(=O)[C@H](C(C)C)N)C)Cl

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=C(N=CC(=C2)C3=C(N=C(S3)NC(=O)C(C(C)C)N)C)Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of Chmfl-PI3KD-317, a Potent and Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of Chmfl-PI3KD-317, a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The document details the structure-activity relationship (SAR) studies that led to its identification, a step-by-step synthesis protocol, and the methodologies for key biochemical and cellular assays. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This compound has demonstrated significant potential in preclinical models of B-cell malignancies, such as Acute Myeloid Leukemia (AML), making it a promising candidate for further development.[1]

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cellular signaling pathways regulating cell growth, proliferation, survival, and motility. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. The Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further divided into four isoforms: α, β, γ, and δ. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway.[1] Its critical role in the proliferation and survival of B-cell malignancies has made it an attractive therapeutic target.[1]

This compound, chemically known as (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide, emerged from a focused drug discovery program aimed at developing potent and selective PI3Kδ inhibitors.[1] This document serves as a technical guide to its discovery and synthesis.

Discovery of this compound

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) optimization of a novel series of aminothiazole-pyridine containing PI3Kδ inhibitors.[1] The development process focused on enhancing potency against PI3Kδ while maintaining high selectivity over other PI3K isoforms to minimize potential off-target effects.

Lead Optimization and Structure-Activity Relationship (SAR)

The lead optimization process involved iterative chemical modifications of a 2-aminothiazole scaffold. Key regions of the molecule were systematically altered to probe their influence on PI3Kδ inhibition. The SAR exploration focused on three main areas:

  • The Sulfonamide Moiety: Various aryl and alkyl sulfonamides were introduced to explore the binding interactions in the corresponding pocket of the enzyme. The 3-methylphenylsulfonamido group was found to be optimal for potency.

  • The Pyridine Core: Modifications to the pyridine ring and its substituents were investigated to enhance selectivity and overall inhibitory activity. The chlorine atom at the 6-position of the pyridine ring was identified as a crucial feature.

  • The Aminothiazole Side Chain: Different amino acid-derived side chains were appended to the aminothiazole core. The (S)-valine amide was determined to provide the best combination of potency and drug-like properties.

This systematic approach led to the identification of this compound as the compound with the most favorable profile.

SAR_Logic cluster_0 Lead Optimization Strategy cluster_1 Key Molecular Modifications Lead_Scaffold Aminothiazole-Pyridine Scaffold SAR_Focus Structure-Activity Relationship (SAR) Exploration Lead_Scaffold->SAR_Focus Sulfonamide Sulfonamide Moiety (3-methylphenylsulfonamido) SAR_Focus->Sulfonamide Pyridine Pyridine Core (6-chloro substitution) SAR_Focus->Pyridine Side_Chain Aminothiazole Side Chain ((S)-valine amide) SAR_Focus->Side_Chain Final_Compound This compound (Optimized Inhibitor) Sulfonamide->Final_Compound Pyridine->Final_Compound Side_Chain->Final_Compound

Caption: Logical workflow of the SAR-driven discovery of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a representative synthetic route.

The detailed, step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods, would be detailed in the full text of the primary publication. The following is a generalized representation.

Synthesis_Workflow Start Starting Materials Intermediate_1 Intermediate 1 (Aminothiazole Core) Start->Intermediate_1 Intermediate_2 Intermediate 2 (Functionalized Pyridine) Start->Intermediate_2 Coupling Coupling Reaction Intermediate_1->Coupling Intermediate_2->Coupling Final_Modification Final Side Chain Addition Coupling->Final_Modification Purification Purification Final_Modification->Purification Chmfl_PI3KD_317 This compound Purification->Chmfl_PI3KD_317

Caption: Generalized synthetic workflow for this compound.

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
PI3Kδ6
PI3Kα62.6
PI3Kβ284
PI3Kγ202.7
PIK3C2A>10000
PIK3C2B882.3
VPS341801.7
PI4KIIIA574.1
PI4KIIIB300.2

Data from MedChemExpress and other sources.[2][3]

Table 2: Cellular Activity of this compound

AssayCell LineEC50 / GI50
p-Akt (T308) InhibitionRaji4.3 nM (EC50)
AntiproliferationPF3823.5 ± 0.8 µM (GI50)
AntiproliferationNALM-64.0 ± 0.9 µM (GI50)
AntiproliferationMV4-114.8 ± 0.2 µM (GI50)
AntiproliferationMOLM-143.3 ± 0.2 µM (GI50)
AntiproliferationMOLM-133.0 ± 0.4 µM (GI50)

Data from MedChemExpress.[2]

Table 3: In Vivo Pharmacokinetic and Efficacy Data

ParameterSpeciesValue
Half-life (T1/2)Sprague-Dawley Rat3.28 h
In vivo EfficacyMOLM-14 Xenograft Mouse ModelDose-dependent tumor growth inhibition

Data from MedChemExpress.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key experiments.

ADP-Glo™ Kinase Assay for PI3Kδ Inhibition

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI3Kδ enzyme

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (or other test compounds)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

  • Add 2.5 µL of PI3Kδ enzyme solution to each well.

  • Incubate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

ADP_Glo_Workflow Start Prepare Reagents (Inhibitor, Enzyme, ATP) Plate_Setup Dispense Inhibitor and Enzyme into 384-well plate Start->Plate_Setup Preincubation Pre-incubate (15 min) Plate_Setup->Preincubation Reaction_Start Initiate Reaction with ATP Preincubation->Reaction_Start Reaction_Incubation Incubate (60 min) Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction with ADP-Glo™ Reagent Reaction_Incubation->Reaction_Stop ATP_Depletion Incubate (40 min) Reaction_Stop->ATP_Depletion Signal_Generation Add Kinase Detection Reagent ATP_Depletion->Signal_Generation Signal_Incubation Incubate (30 min) Signal_Generation->Signal_Incubation Readout Measure Luminescence Signal_Incubation->Readout

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Cellular Inhibition of Akt Phosphorylation (Western Blot)

This protocol is used to determine the effect of this compound on the PI3K signaling pathway in a cellular context by measuring the phosphorylation of Akt at Threonine 308.

Materials:

  • Raji cells (or other suitable cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Akt (Thr308), anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Culture Raji cells to the desired density.

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-Akt (Thr308) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

  • Quantify the band intensities to determine the EC50 value.

Western_Blot_Workflow Cell_Treatment Treat Raji cells with This compound Lysis Cell Lysis and Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Reprobe Strip and Re-probe (anti-total Akt) Detection->Reprobe Analysis Quantification and EC50 Calculation Reprobe->Analysis

Caption: Workflow for Western blot analysis of p-Akt.

In Vivo Antitumor Efficacy in a MOLM-14 Xenograft Model

This protocol describes the evaluation of the in vivo antitumor activity of this compound in a mouse model of AML.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • MOLM-14 human AML cell line

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject MOLM-14 cells into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally, once daily, at the desired dose levels.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Plot tumor growth curves to evaluate the efficacy of the treatment.

Signaling Pathway

This compound exerts its effects by inhibiting the PI3Kδ signaling pathway, which is a critical driver of B-cell proliferation and survival.

PI3K_Signaling_Pathway BCR B-cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3Kd Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, NF-κB) pAkt->Downstream Cell_Effects Cell Proliferation, Survival, Growth Downstream->Cell_Effects

Caption: PI3Kδ signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a potent and selective PI3Kδ inhibitor discovered through a rigorous SAR-driven medicinal chemistry effort. It effectively inhibits the PI3Kδ signaling pathway in vitro and demonstrates significant antitumor efficacy in preclinical models of AML. The detailed discovery, synthesis, and experimental protocols provided in this technical guide offer a comprehensive resource for researchers in the field of oncology and drug development. The promising preclinical profile of this compound warrants further investigation as a potential therapeutic agent for B-cell malignancies.

References

In-Depth Technical Guide: The Mechanism of Action of Chmfl-PI3KD-317

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chmfl-PI3KD-317 is a novel, potent, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Exhibiting significant promise in preclinical studies, this molecule has demonstrated marked efficacy in models of B-cell malignancies, such as Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, cellular effects, and in vivo efficacy. Special emphasis is placed on the quantitative data, detailed experimental protocols, and visualization of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective PI3Kδ Inhibition

This compound exerts its therapeutic effects through the highly selective inhibition of the p110δ catalytic subunit of PI3K. PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies.[1] By inhibiting PI3Kδ, this compound effectively blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The abrogation of Akt phosphorylation leads to the downstream inhibition of pathways promoting cell survival, proliferation, and growth.

Kinase Inhibitory Profile

This compound demonstrates exceptional potency against PI3Kδ with an IC50 value of 6 nM in biochemical assays.[1] Its selectivity is a key attribute, with significantly lower activity against other Class I PI3K isoforms and a wide range of other kinases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

TargetIC50 (nM)Selectivity vs. PI3Kδ
PI3Kδ 6 -
PI3Kα62.6>10-fold
PI3Kβ284>47-fold
PI3Kγ202.7>33-fold
PIK3C2A>10000>1666-fold
PIK3C2B882.3>147-fold
VPS341801.7>300-fold
PI4KIIIA574.1>95-fold
PI4KIIIB300.2>50-fold

Table 1: In vitro kinase inhibitory activity of this compound against various PI3K isoforms. Data compiled from multiple sources.[1]

Cellular Activity

In a cellular context, this compound effectively inhibits the PI3Kδ-mediated phosphorylation of Akt at the T308 position in Raji cells, a human Burkitt's lymphoma cell line, with an EC50 of 4.3 nM. This demonstrates the compound's ability to penetrate cell membranes and engage its target in a physiological setting. Furthermore, this compound exhibits antiproliferative effects against a panel of cancer cell lines.

Cell LineGI50 (μM)
PF3823.5 ± 0.8
NALM-64.0 ± 0.9
MV4-114.8 ± 0.2
MOLM-143.3 ± 0.2
MOLM-133.0 ± 0.4

Table 2: Antiproliferative activity of this compound in various cancer cell lines.

Signaling Pathway and Experimental Workflow Visualizations

PI3K/Akt Signaling Pathway Inhibition

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of intervention for this compound.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

In Vivo Xenograft Model Workflow

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Culture MOLM-14 Cell Culture Implantation Subcutaneous Implantation of MOLM-14 cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound (25, 50, 100 mg/kg/day) Randomization->Treatment Control Vehicle Administration Randomization->Control Tumor_Measurement Regular Measurement of Tumor Volume Treatment->Tumor_Measurement Body_Weight Monitoring of Body Weight Treatment->Body_Weight Control->Tumor_Measurement Control->Body_Weight Endpoint Endpoint Reached (e.g., 14 days) Tumor_Measurement->Endpoint Body_Weight->Endpoint Analysis Tumor Excision, Weight Measurement, and Further Analysis Endpoint->Analysis

Caption: Experimental workflow for the MOLM-14 xenograft mouse model.

Detailed Experimental Protocols

ADP-Glo™ Kinase Assay (Biochemical)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Reagents:

    • PI3Kδ enzyme

    • Substrate (e.g., PIP2)

    • ATP

    • ADP-Glo™ Reagent (Promega)

    • Kinase Detection Reagent (Promega)

    • Assay Buffer (specific composition may vary)

  • Protocol:

    • Prepare a reaction mixture containing the PI3Kδ enzyme, substrate, and assay buffer.

    • Add this compound at various concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Akt Phosphorylation Assay (Western Blot)

This assay determines the level of Akt phosphorylation in cells treated with the inhibitor.

  • Cell Line: Raji (human Burkitt's lymphoma)

  • Reagents:

    • RPMI-1640 medium supplemented with 10% fetal bovine serum

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-Akt (T308), anti-total-Akt, anti-GAPDH

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Protocol:

    • Culture Raji cells to the desired density.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

    • Harvest the cells and lyse them on ice.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo MOLM-14 Xenograft Mouse Model

This model assesses the anti-tumor efficacy of the compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cell Line: MOLM-14 (human acute myeloid leukemia)

  • Protocol:

    • Subcutaneously inject MOLM-14 cells into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound orally at specified doses (e.g., 25, 50, 100 mg/kg/day) for a defined period (e.g., 14 days).

    • Administer a vehicle control to the control group.

    • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).

Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Animal Model: Sprague-Dawley rats

  • Protocol:

    • Administer this compound to rats via a single oral or intravenous dose.

    • Collect blood samples at various time points post-administration.

    • Process blood samples to obtain plasma.

    • Analyze the concentration of this compound in plasma samples using LC-MS/MS.

    • Calculate pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability. A reported half-life in Sprague-Dawley rats is 3.28 hours.

Conclusion

This compound is a highly potent and selective PI3Kδ inhibitor with a well-defined mechanism of action. Its ability to effectively block the PI3K/Akt signaling pathway translates to significant antiproliferative activity in cancer cells and robust anti-tumor efficacy in preclinical models of B-cell malignancies. The favorable pharmacokinetic profile further supports its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the properties of this compound and similar targeted therapies.

References

Chmfl-PI3KD-317: A Potent and Selective PI3K Delta Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. The delta (δ) isoform of Class I PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling. This has made PI3Kδ an attractive target for the treatment of B-cell malignancies such as acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[1] Chmfl-PI3KD-317 has emerged as a highly potent, selective, and orally active inhibitor of PI3Kδ, demonstrating significant promise in preclinical studies. This technical guide provides a comprehensive overview of this compound, its mechanism of action within the PI3Kδ signaling pathway, its biochemical and cellular activity, and detailed experimental protocols for its evaluation.

The PI3K Delta Signaling Pathway and the Role of this compound

The PI3Kδ signaling cascade is initiated by the activation of cell surface receptors, such as B-cell receptors or receptor tyrosine kinases (RTKs).[2][3] This leads to the recruitment and activation of PI3Kδ at the plasma membrane. Activated PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B).[4][5] This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases like PDK1.[2] Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions that promote cell survival and proliferation.

This compound exerts its therapeutic effect by selectively binding to and inhibiting the catalytic activity of PI3Kδ. This blockade prevents the conversion of PIP2 to PIP3, thereby abrogating the downstream signaling cascade. The inhibition of PI3Kδ-mediated Akt phosphorylation is a key indicator of the compound's cellular activity.[6][7]

PI3K_delta_pathway cluster_membrane RTK Receptor Tyrosine Kinase / BCR PI3Kd PI3Kδ RTK->PI3Kd Activates PIP3 PIP3 PI3Kd->PIP3 Phosphorylates Chmfl This compound Chmfl->PI3Kd Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates at T308 pAkt p-Akt Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The PI3K delta signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

This compound demonstrates high potency and selectivity for PI3Kδ. The following tables summarize the key quantitative data reported for this inhibitor.

Table 1: In Vitro Biochemical Potency and Selectivity of this compound [1][6][7]

TargetIC50 (nM)
PI3Kδ 6
PI3Kα62.6
PI3Kβ284
PI3Kγ202.7
PIK3C2A>10000
PIK3C2B882.3
VPS341801.7
PI4KIIIA574.1
PI4KIIIB300.2

Table 2: Cellular Activity of this compound [6]

Cell LineAssayEC50 / GI50
RajiAkt T308 Phosphorylation4.3 nM (EC50)
PF382Antiproliferative3.5 ± 0.8 µM (GI50)
NALM-6Antiproliferative4.0 ± 0.9 µM (GI50)
MV4-11Antiproliferative4.8 ± 0.2 µM (GI50)
MOLM-14Antiproliferative3.3 ± 0.2 µM (GI50)
MOLM-13Antiproliferative3.0 ± 0.4 µM (GI50)

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound [6]

ParameterValueSpecies
Tumor Growth Inhibition Dose-dependentMice (MOLM-14 xenograft)
Oral Bioavailability FavorableRat (Sprague-Dawley)
Half-life (T1/2) 3.28 hRat (Sprague-Dawley)

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

PI3Kδ Biochemical Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of PI3Kδ by measuring the amount of ADP produced during the kinase reaction.

  • Materials:

    • Recombinant human PI3Kδ enzyme

    • PIP2 substrate

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • This compound

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT)

    • 384-well white plates

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of PI3Kδ enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate solution containing PIP2 and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

ADP_Glo_Workflow start Start prep_cmpd Prepare this compound Serial Dilutions start->prep_cmpd add_cmpd Add Compound/Vehicle to 384-well Plate prep_cmpd->add_cmpd add_enzyme Add PI3Kδ Enzyme add_cmpd->add_enzyme incubate1 Incubate (15 min, RT) add_enzyme->incubate1 add_substrate Add PIP2/ATP (Start Reaction) incubate1->add_substrate incubate2 Incubate (1 hr, RT) add_substrate->incubate2 add_adpglo Add ADP-Glo™ Reagent (Stop Reaction) incubate2->add_adpglo incubate3 Incubate (40 min, RT) add_adpglo->incubate3 add_detection Add Kinase Detection Reagent incubate3->add_detection incubate4 Incubate (30 min, RT) add_detection->incubate4 read_lum Measure Luminescence incubate4->read_lum analyze Calculate IC50 read_lum->analyze

Caption: Workflow for the PI3Kδ ADP-Glo™ biochemical assay.

Cellular Akt Phosphorylation Assay (Western Blot)

This assay measures the level of phosphorylated Akt (p-Akt) in cells to assess the cellular potency of this compound.

  • Materials:

    • Raji cells (or other suitable cell line)

    • RPMI-1640 medium supplemented with 10% FBS

    • This compound

    • Anti-p-Akt (T308) antibody

    • Anti-total Akt antibody

    • Secondary antibody (HRP-conjugated)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Chemiluminescent substrate

  • Protocol:

    • Culture Raji cells to the desired density.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with a suitable agonist (e.g., anti-IgM) for 15-30 minutes to activate the PI3Kδ pathway.

    • Lyse the cells on ice using lysis buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-Akt (T308) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

    • Calculate the EC50 value from the dose-response curve.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • MOLM-14 human AML cells

    • Matrigel

    • This compound

    • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]

    • Calipers

  • Protocol:

    • Subcutaneously implant MOLM-14 cells mixed with Matrigel into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into vehicle control and treatment groups.

    • Administer this compound orally once daily at specified doses (e.g., 25, 50, 100 mg/kg).[6]

    • Administer the vehicle solution to the control group.

    • Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Continue the treatment for a specified duration (e.g., 14 days).[6]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

    • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion

This compound is a potent and selective inhibitor of PI3Kδ with promising anti-cancer properties, particularly for hematological malignancies. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a valuable tool for researchers and a potential candidate for further clinical development. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this and other novel PI3Kδ inhibitors.

References

Chmfl-PI3KD-317: A Technical Guide to its Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target selectivity profile of Chmfl-PI3KD-317, a potent and orally active inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ). The data presented herein, collated from published research, demonstrates the high selectivity of this compound, making it a valuable tool for research and a potential candidate for therapeutic development in areas such as B-cell malignancies.

Biochemical Selectivity Profile

This compound exhibits exceptional potency against PI3Kδ with an IC50 of 6 nM.[1] Its selectivity is pronounced when compared to other isoforms within the PI3K family and the broader PIKK family, showing over 10 to 1500-fold greater selectivity for PI3Kδ.[1]

Table 1: Biochemical Potency and Selectivity of this compound against PI3K Isoforms and other PIKK Family Members
TargetIC50 (nM)Selectivity Fold vs. PI3Kδ
PI3Kδ 6 1
PI3Kα62.6>10
PI3Kβ284>47
PI3Kγ202.7>33
PIK3C2A>10000>1667
PIK3C2B882.3>147
VPS341801.7>300
PI4KIIIA574.1>95
PI4KIIIB300.2>50

Data sourced from multiple references.[1]

Furthermore, in a broad kinase panel screening against 468 kinases and their mutants, this compound displayed an excellent selectivity profile at a concentration of 1 μM, indicating minimal off-target activity against a wide range of protein kinases.[2]

Cellular Activity and Selectivity

In a cellular context, this compound demonstrates potent and selective inhibition of the PI3Kδ-mediated signaling pathway. It effectively inhibits the phosphorylation of Akt at threonine 308 (T308) in Raji cells, a Burkitt's lymphoma cell line, with an EC50 of 4.3 nM.[3] Critically, it does not significantly inhibit the phosphorylation of Akt mediated by PI3Kα, β, or γ, underscoring its isoform selectivity within a cellular environment.[2]

Table 2: Cellular Activity of this compound
Cell LineAssayEndpointEC50 / GI50
RajiAkt Phosphorylation (T308)Inhibition4.3 nM[3]
PF382AntiproliferationGrowth Inhibition3.5 ± 0.8 μM[4]
NALM-6AntiproliferationGrowth Inhibition4.0 ± 0.9 μM[4]
MV4-11AntiproliferationGrowth Inhibition4.8 ± 0.2 μM[4]
MOLM-14AntiproliferationGrowth Inhibition3.3 ± 0.2 μM[4]
MOLM-13AntiproliferationGrowth Inhibition3.0 ± 0.4 μM[4]

Experimental Protocols

The following outlines the methodologies employed in the key experiments cited in this guide.

Biochemical Kinase Assay (ADP-Glo™)

The enzymatic activity of PI3K isoforms was determined using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is then correlated with kinase activity.

Protocol:

  • Reaction Setup: The kinase reaction is performed in a buffer containing the respective PI3K enzyme, the substrate (e.g., PIP2), and ATP.

  • Inhibitor Addition: this compound is added at varying concentrations to determine its inhibitory effect.

  • Incubation: The reaction mixture is incubated at a controlled temperature to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader, and the IC50 values are calculated by fitting the data to a dose-response curve.

Cellular Akt Phosphorylation Assay

The inhibitory effect of this compound on the PI3K signaling pathway in cells was assessed by measuring the phosphorylation status of Akt.

Protocol:

  • Cell Culture and Treatment: Raji cells are cultured under standard conditions and then treated with various concentrations of this compound for a specified period.

  • Cell Lysis: Following treatment, the cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Akt (T308) and total Akt.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: The band intensities are quantified, and the ratio of phosphorylated Akt to total Akt is calculated. The EC50 value is determined by plotting the inhibition of Akt phosphorylation against the concentration of this compound.

Visualized Signaling Pathway and Experimental Workflow

To further elucidate the mechanism and experimental approach, the following diagrams are provided.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Kdelta PI3Kδ RTK->PI3Kdelta Activation PIP2 PIP2 PIP3 PIP3 PI3Kdelta->PIP3  Phosphorylation PIP2 to PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (T308) Akt->pAkt Phosphorylation Downstream Downstream Signaling pAkt->Downstream Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3Kdelta Inhibition

Caption: PI3Kδ Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start PI3K Isoforms + this compound b_assay ADP-Glo™ Assay b_start->b_assay b_result IC50 Determination b_assay->b_result c_start Raji Cells + this compound c_lysis Cell Lysis c_start->c_lysis c_wb Western Blot (p-Akt / Total Akt) c_lysis->c_wb c_result EC50 Determination c_wb->c_result

Caption: Workflow for Assessing this compound Selectivity.

References

An In-depth Technical Guide to Chmfl-PI3KD-317: A Potent and Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chmfl-PI3KD-317 (CAS Number: 2244992-76-3), a highly potent, selective, and orally active inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document consolidates key data on its biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy, presented in a clear and accessible format for researchers and drug development professionals.

Core Compound Information

ParameterValue
Compound Name This compound
CAS Number 2244992-76-3[1][2][3]
Molecular Formula C21H24ClN5O3S2[1][3][4]
Appearance Solid powder[4]
Synonym (S)-2-Amino-N-(5-(6-chloro-5-((3-methylphenyl)sulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide[1]

Mechanism of Action and Selectivity

This compound is a potent inhibitor of PI3Kδ, a lipid kinase primarily expressed in leukocytes that plays a crucial role in B-cell receptor signaling pathways.[5] Aberrant activation of the PI3K pathway is a frequent event in various human cancers, making it a key therapeutic target.[6] By selectively targeting the δ isoform, this compound offers the potential for a more focused therapeutic effect with a reduced side-effect profile compared to pan-PI3K inhibitors.[7]

Biochemical Potency and Selectivity

This compound demonstrates high potency against PI3Kδ with an IC50 of 6 nM in ADP-Glo biochemical assays.[5] It exhibits significant selectivity over other Class I, II, and III PI3K isoforms.[4][5][8]

TargetIC50 (nM)Selectivity vs. PI3Kδ
PI3Kδ 6 -
PI3Kα62.6>10-fold
PI3Kβ284>47-fold
PI3Kγ202.7>33-fold
PIK3C2A>10000>1666-fold
PIK3C2B882.3>147-fold
VPS341801.7>300-fold
PI4KIIIA574.1>95-fold
PI4KIIIB300.2>50-fold

Data sourced from MedChemExpress and Bioss.[4][8]

Furthermore, this compound displays an excellent selectivity profile when tested against a panel of 468 kinases/mutants at a concentration of 1 μM.[5]

Cellular Activity

In a cellular context, this compound potently and selectively inhibits PI3Kδ-mediated phosphorylation of Akt at Thr308 in Raji cells, with an EC50 of 4.3 nM.[4][8][9] It does not significantly inhibit Akt phosphorylation mediated by PI3Kα, β, or γ isoforms.[5] This compound has demonstrated antiproliferative effects on cancer cells.[4][8]

Pharmacokinetics and In Vivo Efficacy

This compound exhibits favorable oral bioavailability and an acceptable half-life.[8]

Pharmacokinetic Profile in Sprague-Dawley Rats
ParameterValue
Half-life (T½) 3.28 hours

Data sourced from MedChemExpress.[8]

In Vivo Efficacy in a Xenograft Mouse Model

Oral administration of this compound at doses of 25, 50, and 100 mg/kg/day for 14 days dose-dependently inhibited the growth of MOLM-14 (Acute Myeloid Leukemia) tumors in mice.[5][8] The treatment was well-tolerated, with no reported mortality or obvious weight loss in the treated mice.[8]

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[6] this compound specifically targets the PI3Kδ isoform within this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3K_delta inhibits PIP2 PIP2 PIP2->PI3K_delta AKT Akt PIP3->AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: PI3Kδ Signaling Pathway Inhibition.

Experimental Workflow

The development and characterization of this compound likely followed a standard preclinical drug discovery workflow.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Biochemical Assays (e.g., ADP-Glo) Cellular Cellular Assays (e.g., p-Akt Western Blot) Biochemical->Cellular Proliferation_Assay Antiproliferation Assays (Cancer Cell Lines) Cellular->Proliferation_Assay PK Pharmacokinetic Studies (e.g., in Rats) Proliferation_Assay->PK Efficacy Xenograft Efficacy Studies (e.g., MOLM-14 in Mice) PK->Efficacy

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

While the primary publication with detailed protocols was not fully accessible, based on the available data, the following are generalized methodologies for the key experiments cited.

ADP-Glo™ Kinase Assay (for IC50 determination)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

  • Reaction Setup: A reaction mixture is prepared containing the PI3Kδ enzyme, the substrate (e.g., PIP2), ATP, and varying concentrations of this compound.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Luminescence Measurement: The luminescence signal is measured using a plate-reading luminometer. The signal is proportional to the amount of ADP produced.

  • Data Analysis: IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for Akt Phosphorylation (for EC50 determination)

This technique is used to measure the level of phosphorylated Akt (a downstream target of PI3K) in cells treated with the inhibitor.

  • Cell Culture and Treatment: Raji cells are cultured under standard conditions and then treated with various concentrations of this compound for a specific duration.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt T308). A primary antibody for total Akt is used on a parallel blot for normalization.

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The band intensities are quantified, and the ratio of p-Akt to total Akt is calculated. EC50 values are determined by plotting this ratio against the inhibitor concentration.

Xenograft Mouse Model for In Vivo Efficacy

This model is used to evaluate the anti-tumor activity of the compound in a living organism.

  • Cell Implantation: A human cancer cell line (e.g., MOLM-14) is injected subcutaneously into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: The mice are randomized into vehicle control and treatment groups. This compound is administered orally at different doses (e.g., 25, 50, 100 mg/kg) daily for a specified period (e.g., 14 days).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days) throughout the study.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume/weight in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

References

Chmfl-PI3KD-317: A Technical Guide for B-cell Malignancy Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Chmfl-PI3KD-317, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document is intended for researchers, scientists, and drug development professionals working in the field of B-cell malignancies.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, survival, and differentiation. The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in leukocytes and is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B-cells.

This compound is a novel, orally bioavailable small molecule inhibitor that demonstrates high potency and selectivity for PI3Kδ. Its targeted inhibition of the PI3Kδ pathway makes it a promising candidate for the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PI3Kδ. By binding to the ATP-binding pocket of the PI3Kδ enzyme, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt. The inhibition of PI3Kδ by this compound leads to a reduction in Akt phosphorylation, thereby disrupting the PI3K/Akt/mTOR signaling cascade. This disruption ultimately results in decreased cell proliferation and survival of PI3Kδ-dependent cancer cells.

Below is a diagram illustrating the PI3Kδ signaling pathway and the point of intervention by this compound.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) PI3Kδ PI3Kδ BCR->PI3Kδ Activation PIP2 PIP2 PI3Kδ->PIP2  PIP2 -> PIP3 PIP3 PIP3 PI3Kδ->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation p-Akt p-Akt Akt->p-Akt Phosphorylation mTOR mTOR p-Akt->mTOR Activation Downstream\nEffectors Downstream Effectors mTOR->Downstream\nEffectors Activation Cell_Survival Cell Survival & Proliferation Downstream\nEffectors->Cell_Survival Promotion This compound This compound This compound->PI3Kδ Inhibition

Caption: PI3Kδ signaling pathway and inhibition by this compound.

Quantitative Data

Biochemical Activity and Selectivity

This compound exhibits high potency against PI3Kδ and significant selectivity over other PI3K isoforms.

TargetIC50 (nM)Reference
PI3Kδ 6
PI3Kα62.6
PI3Kβ284
PI3Kγ202.7
PIK3C2A>10000
PIK3C2B882.3
VPS341801.7
PI4KIIIA574.1
PI4KIIIB300.2
Cellular Activity

The inhibitory effect of this compound on the PI3Kδ pathway in a cellular context was confirmed by measuring the phosphorylation of Akt.

Cell LineAssayEC50 (nM)Reference
Raji (Burkitt's lymphoma)p-Akt (T308) Inhibition4.3
Anti-proliferative Activity

This compound has demonstrated anti-proliferative effects against a panel of B-cell malignancy cell lines.

Cell LineDisease TypeGI50 (µM)Reference
PF382T-cell leukemia3.5 ± 0.8
NALM-6B-cell precursor leukemia4.0 ± 0.9
MV4-11Acute myeloid leukemia4.8 ± 0.2
MOLM-14Acute myeloid leukemia3.3 ± 0.2
MOLM-13Acute myeloid leukemia3.0 ± 0.4
In Vivo Efficacy

In a xenograft mouse model using the AML cell line MOLM-14, this compound demonstrated dose-dependent tumor growth inhibition.

Animal ModelCell LineTreatmentOutcomeReference
Nude MiceMOLM-1425, 50, 100 mg/kg/day, p.o., for 14 daysDose-dependent inhibition of tumor growth without significant weight loss or mortality.
Pharmacokinetic Properties

Pharmacokinetic studies in Sprague-Dawley rats revealed favorable oral bioavailability and an acceptable half-life.

ParameterValueReference
Half-life (T1/2)3.28 h

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

PI3Kδ Biochemical Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PIP2/PS lipid vesicles (substrate)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • Add 2.5 µL of the compound dilutions to the assay wells.

  • Add 2.5 µL of PI3Kδ enzyme solution to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and PIP2/PS substrate.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

ADP_Glo_Workflow Start Start Dilute_Compound Prepare serial dilutions of This compound Start->Dilute_Compound Add_Compound Add compound to assay plate Dilute_Compound->Add_Compound Add_Enzyme Add PI3Kδ enzyme (Incubate 15 min) Add_Compound->Add_Enzyme Start_Reaction Add ATP and PIP2/PS substrate (Incubate 60 min) Add_Enzyme->Start_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Incubate 40 min) Start_Reaction->Stop_Reaction Detect_Signal Add Kinase Detection Reagent (Incubate 30 min) Stop_Reaction->Detect_Signal Read_Plate Measure luminescence Detect_Signal->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ADP-Glo™ PI3Kδ biochemical assay.
Cellular p-Akt Western Blot Assay

This method is used to determine the effect of this compound on the phosphorylation of Akt in B-cell malignancy cell lines.

Materials:

  • Raji cells (or other relevant B-cell lines)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt (T308), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture Raji cells to the desired density.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the p-Akt signal to total Akt and a loading control (e.g., GAPDH).

Anti-proliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • B-cell malignancy cell lines (e.g., MOLM-14)

  • Appropriate cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treat the cells with serial dilutions of this compound and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • MOLM-14 cells

  • Matrigel (optional)

  • This compound

  • Vehicle solution for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of MOLM-14 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle daily by oral gavage.

  • Measure the tumor volume (Volume = 0.5 x length x width²) and body weight of the mice every 2-3 days.

  • Continue the treatment for a predetermined period (e.g., 14 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).

Xenograft_Workflow Start Start Inject_Cells Inject MOLM-14 cells subcutaneously into mice Start->Inject_Cells Monitor_Tumor Monitor tumor growth Inject_Cells->Monitor_Tumor Randomize_Mice Randomize mice into treatment groups Monitor_Tumor->Randomize_Mice Treat_Mice Administer this compound or vehicle daily Randomize_Mice->Treat_Mice Measure_Tumor Measure tumor volume and body weight Treat_Mice->Measure_Tumor End_Study Euthanize mice and exise tumors for analysis Treat_Mice->End_Study Measure_Tumor->Treat_Mice Repeat for 14 days End End End_Study->End

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound is a highly potent and selective PI3Kδ inhibitor with promising anti-cancer activity in preclinical models of B-cell malignancies. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a valuable tool for further research and a potential candidate for clinical development. This guide provides a comprehensive summary of the available data and detailed experimental methodologies to facilitate further investigation into the therapeutic potential of this compound.

Chmfl-PI3KD-317 and Chronic Lymphocytic Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Lymphocytic Leukemia (CLL) is a hematological malignancy characterized by the progressive accumulation of monoclonal B lymphocytes. The B-cell receptor (BCR) signaling pathway is a critical driver of CLL cell survival and proliferation, and the Phosphoinositide 3-kinase (PI3K) pathway is a central node in this signaling cascade. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling, making it an attractive therapeutic target for B-cell malignancies like CLL.[1]

Chmfl-PI3KD-317 is a novel, potent, and highly selective inhibitor of PI3Kδ.[2] While preclinical and clinical data for several PI3Kδ inhibitors have demonstrated their efficacy in CLL, specific data on the effects of this compound in CLL are not yet publicly available. This technical guide will provide an in-depth overview of the PI3K signaling pathway in CLL, the characteristics of this compound, and the anticipated therapeutic rationale for its use in CLL based on the established role of PI3Kδ inhibition. This document will also present detailed experimental protocols for key assays relevant to the evaluation of PI3Kδ inhibitors in a CLL context.

The PI3K Signaling Pathway in Chronic Lymphocytic Leukemia

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and proliferation in CLL cells.[3] Activation of this pathway is initiated by various upstream signals, most notably through the B-cell receptor (BCR). Upon antigen binding, the BCR activates spleen tyrosine kinase (SYK) and LYN kinase, which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and Bruton's tyrosine kinase (BTK). Activated AKT proceeds to phosphorylate a multitude of downstream targets that promote cell survival by inhibiting apoptosis and stimulating cell cycle progression and proliferation, often through the activation of NF-κB and mTOR.[4]

PI3K_Signaling_in_CLL cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN SYK SYK BCR->SYK ChemokineReceptor Chemokine Receptor PI3K PI3Kδ ChemokineReceptor->PI3K CD40 CD40 CD40->PI3K BTK BTK LYN->BTK SYK->BTK BTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 Migration Cell Migration PI3K->Migration AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates NFkB NF-κB AKT->NFkB activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3K

PI3K Signaling Pathway in CLL. This diagram illustrates the central role of PI3Kδ in mediating pro-survival signals in Chronic Lymphocytic Leukemia cells and the inhibitory action of this compound.

This compound: A Potent and Selective PI3Kδ Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the PI3Kδ isoform.[2] This selectivity is crucial as other PI3K isoforms (α, β, γ) are more broadly expressed and involved in essential physiological processes, and their inhibition can lead to off-target toxicities.[5]

Biochemical and Cellular Potency

The inhibitory activity of this compound has been characterized in biochemical and cellular assays. The available data on its potency against various PI3K isoforms and its antiproliferative effects on different cancer cell lines are summarized in the tables below.

PI3K Isoform IC50 (nM)
PI3Kδ6
PI3Kα62.6
PI3Kβ284
PI3Kγ202.7
Table 1: Biochemical inhibitory activity of this compound against Class I PI3K isoforms. Data sourced from MedChemExpress and PubMed.[2][6]
Cancer Cell Line GI50 (μM) Cancer Type
PF3823.5 ± 0.8T-cell Acute Lymphoblastic Leukemia
NALM-64.0 ± 0.9B-cell Precursor Leukemia
MV4-114.8 ± 0.2Acute Myeloid Leukemia
MOLM-143.3 ± 0.2Acute Myeloid Leukemia
MOLM-133.0 ± 0.4Acute Myeloid Leukemia
Table 2: Antiproliferative activity of this compound in various hematological cancer cell lines. Data sourced from MedChemExpress.[6]

In cellular assays, this compound has been shown to potently inhibit the PI3Kδ-mediated phosphorylation of AKT at threonine 308 in Raji cells, a B-lymphoma cell line, with an EC50 of 4.3 nM.[6]

Anticipated Effects of this compound in Chronic Lymphocytic Leukemia

Based on the known functions of PI3Kδ in CLL and the preclinical data from other selective PI3Kδ inhibitors, the following effects of this compound on CLL cells can be anticipated:

  • Induction of Apoptosis: By blocking the pro-survival signals mediated by PI3Kδ, this compound is expected to induce apoptosis in CLL cells.[7]

  • Inhibition of Proliferation: The PI3K/AKT/mTOR pathway is a key driver of cell cycle progression and proliferation. Inhibition of PI3Kδ by this compound would be expected to arrest the proliferation of CLL cells.

  • Disruption of Microenvironment Support: PI3Kδ signaling is crucial for the migration and homing of CLL cells to protective niches within the lymph nodes and bone marrow. This compound is anticipated to disrupt these interactions, mobilizing CLL cells into the peripheral blood and rendering them more susceptible to apoptosis.

  • Inhibition of Cytokine Secretion: Activated CLL cells secrete various cytokines that support their own survival in an autocrine and paracrine manner. PI3Kδ inhibition has been shown to reduce the secretion of these cytokines.

Experimental Protocols

To evaluate the efficacy of a PI3Kδ inhibitor such as this compound in CLL, a series of key in vitro experiments are necessary. Below are detailed methodologies for these assays.

Cell Viability and Apoptosis Assay

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in primary CLL cells treated with a PI3Kδ inhibitor.

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from CLL patient samples by Ficoll-Paque density gradient centrifugation.
  • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.
  • Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

2. Drug Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Treat the CLL cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a DMSO vehicle control.

3. Apoptosis Staining and Analysis:

  • Harvest the cells and wash them with cold PBS.
  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
  • Incubate the cells for 15 minutes at room temperature in the dark.
  • Add 400 µL of 1X Annexin V binding buffer to each sample.
  • Analyze the samples by flow cytometry within 1 hour.
  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

start [label="Isolate CLL PBMCs", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; plate [label="Plate Cells\n(1x10^6 cells/mL)"]; treat [label="Treat with\nthis compound\n(0.1 nM - 10 µM)"]; incubate [label="Incubate\n(24, 48, 72h)"]; harvest [label="Harvest & Wash Cells"]; stain [label="Stain with\nAnnexin V-FITC & PI"]; analyze [label="Flow Cytometry\nAnalysis"]; end [label="Quantify Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> plate; plate -> treat; treat -> incubate; incubate -> harvest; harvest -> stain; stain -> analyze; analyze -> end; }

Apoptosis Assay Workflow. A typical workflow for assessing the pro-apoptotic effects of a PI3Kδ inhibitor on CLL cells.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol details the methodology for assessing the inhibition of PI3K pathway signaling in CLL cells by Western blotting.

1. Cell Lysis:

  • Treat CLL cells (2-5 x 10^6 cells) with this compound at various concentrations for a specified time (e.g., 2 hours).
  • Harvest the cells and wash with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

This compound is a potent and selective PI3Kδ inhibitor with a strong therapeutic rationale for its investigation in Chronic Lymphocytic Leukemia. The central role of the PI3Kδ signaling pathway in the pathogenesis of CLL makes it a highly validated target. While direct preclinical and clinical data for this compound in CLL are eagerly awaited, the existing data on its high potency and selectivity, combined with the established efficacy of other PI3Kδ inhibitors in this disease, suggest that it holds significant promise.

Future studies should focus on evaluating the in vitro and in vivo efficacy of this compound in CLL models, including primary patient samples and xenograft models. These investigations will be crucial to determine its potential as a novel therapeutic agent for patients with Chronic Lymphocytic Leukemia. The detailed experimental protocols provided in this guide offer a framework for conducting such preclinical evaluations.

References

Methodological & Application

Application Notes and Protocols for Chmfl-PI3KD-317, a Potent and Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Chmfl-PI3KD-317 is a potent and highly selective, orally active inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway and is predominantly expressed in leukocytes.[1][4] Its critical role in B-cell proliferation, survival, and differentiation has made it a significant therapeutic target for B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[1][3] this compound demonstrates potent inhibition of PI3Kδ and exhibits high selectivity over other PI3K isoforms, making it a valuable tool for investigating the specific roles of PI3Kδ in cellular signaling and as a potential therapeutic agent.[1][2]

These application notes provide detailed protocols for evaluating the cellular activity of this compound, including target engagement, downstream signaling inhibition, and anti-proliferative effects.

PI3K/AKT Signaling Pathway and Inhibition by this compound

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In B-cells, activation of the B-cell receptor (BCR) leads to the recruitment and activation of PI3Kδ. PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival and proliferation. This compound is an ATP-competitive inhibitor that specifically targets the delta isoform of PI3K, thereby blocking the conversion of PIP2 to PIP3 and inhibiting downstream AKT signaling.

PI3K_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylation PIP3 PIP3 PI3Kd->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT AKT->pAKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->PI3Kd Inhibition

Figure 1: PI3Kδ signaling pathway and inhibition by this compound.

Data Presentation

The following table summarizes the in vitro and cellular activities of this compound.

ParameterValueDescription
Biochemical IC50
PI3Kδ6 nMPotency against the target enzyme.[1][2]
PI3Kα62.6 nMSelectivity over PI3Kα.[2]
PI3Kβ284 nMSelectivity over PI3Kβ.[2]
PI3Kγ202.7 nMSelectivity over PI3Kγ.[2]
Cellular EC50
p-AKT (T308) Inhibition4.3 nM (Raji cells)Potency in a cellular context.[2]
Anti-proliferative GI50
MOLM-14 cells3.3 ± 0.2 µMGrowth inhibition in an AML cell line.[3]
NALM-6 cells4.0 ± 0.9 µMGrowth inhibition in a B-cell precursor leukemia cell line.[3]
MV4-11 cells4.8 ± 0.2 µMGrowth inhibition in an AML cell line.[3]

Experimental Protocols

The following are detailed protocols to assess the cellular effects of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the protein.

Materials:

  • Raji (or other suitable B-cell line) cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies: Primary antibody against PI3Kδ, HRP-conjugated secondary antibody

  • SDS-PAGE and Western blot reagents

Protocol:

  • Cell Culture and Treatment: Culture Raji cells to a density of approximately 1-2 x 10^6 cells/mL. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a DMSO control for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Pellet the cells by centrifugation. Lyse the cells by resuspending the pellet in lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody against PI3Kδ to detect the amount of soluble protein at each temperature.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In-Cell Western Blot for p-AKT Inhibition

This assay quantifies the inhibition of PI3Kδ downstream signaling by measuring the levels of phosphorylated AKT (p-AKT).

Materials:

  • Raji cells

  • RPMI-1640 medium

  • This compound

  • Stimulant (e.g., anti-IgM for BCR activation)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-p-AKT (Ser473 or Thr308), Mouse anti-total AKT

  • Secondary antibodies: IRDye-conjugated anti-rabbit and anti-mouse antibodies

  • 96-well clear bottom plate

  • Imaging system (e.g., LI-COR Odyssey)

Protocol:

  • Cell Seeding: Seed Raji cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and starve overnight in serum-free media.

  • Compound Treatment: Pre-treat cells with a serial dilution of this compound or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with a suitable agonist (e.g., anti-IgM) for 15-30 minutes to activate the PI3K pathway.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1.5 hours.

  • Antibody Incubation: Incubate with primary antibodies against p-AKT and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Imaging and Analysis: Wash the cells and acquire images using an infrared imaging system. Quantify the fluorescence intensity for both p-AKT and total AKT. Normalize the p-AKT signal to the total AKT signal and plot the dose-response curve to determine the EC50 value.

Cell Viability Assay

This protocol determines the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Raji or MOLM-14 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cellular activity of a PI3Kδ inhibitor.

experimental_workflow cluster_setup Assay Setup cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: Culture B-cell Malignancy Cell Line (e.g., Raji) treatment Treat cells with This compound (dose-response) start->treatment cetsa CETSA: Target Engagement treatment->cetsa western In-Cell Western: p-AKT Inhibition treatment->western viability Cell Viability Assay: Anti-proliferative Effect treatment->viability cetsa_analysis Analyze Thermal Shift (Melting Curve) cetsa->cetsa_analysis western_analysis Calculate EC50 for p-AKT Inhibition western->western_analysis viability_analysis Calculate GI50 for Cell Growth viability->viability_analysis end End: Characterize Cellular Potency & Mechanism of Action cetsa_analysis->end western_analysis->end viability_analysis->end

Figure 2: Workflow for cellular evaluation of this compound.

References

Application Notes and Protocols: Chmfl-PI3KD-317 Western Blot for Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-PI3KD-317 is a highly potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory conditions. This compound exerts its effects by blocking the catalytic activity of PI3Kδ, thereby preventing the phosphorylation and subsequent activation of its downstream effector, Akt. This application note provides a detailed protocol for utilizing this compound as a tool to probe the PI3K/Akt signaling pathway, specifically focusing on the detection of Akt phosphorylation at Threonine 308 (Thr308) and Serine 473 (Ser473) via Western blot in the human Burkitt's lymphoma cell line, Raji.

Mechanism of Action

This compound is an orally active inhibitor of PI3Kδ with a reported IC50 of 6 nM. It demonstrates high selectivity for PI3Kδ over other class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ) and other related kinases.[1] In a cellular context, this compound has been shown to potently inhibit PI3Kδ-mediated phosphorylation of Akt at Thr308 in Raji cells with an EC50 of 4.3 nM.[1]

Data Presentation

The following table summarizes the representative quantitative data for the inhibition of Akt phosphorylation at Thr308 in Raji cells treated with varying concentrations of this compound for 2 hours. Data is expressed as a percentage of the phosphorylated Akt (p-Akt) signal relative to the total Akt signal, normalized to the vehicle control.

This compound Concentration (nM)Mean p-Akt/Total Akt Ratio (% of Control)Standard Deviation
0 (Vehicle)100± 5.0
175± 4.5
548± 3.2
1025± 2.8
508± 1.5
1003± 0.9

Signaling Pathway and Experimental Workflow

PI3K_Akt_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3Kδ PI3Kδ Receptor->PI3Kδ Activation PIP3 PIP3 PI3Kδ->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation p-Akt p-Akt (Thr308, Ser473) PDK1->p-Akt Phosphorylation (Thr308) Akt Akt Akt->p-Akt Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) p-Akt->Downstream_Effectors Activation Cell_Response Cell Growth, Proliferation, Survival Downstream_Effectors->Cell_Response Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3Kδ Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Cell_Culture 1. Raji Cell Culture & Treatment with This compound Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-Akt, anti-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis & Quantification Detection->Analysis

References

Application Notes and Protocols for In Vivo Dosing of Chmfl-PI3KD-317 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of Chmfl-PI3KD-317, a potent and selective PI3Kδ inhibitor, in mouse models of cancer, particularly Acute Myeloid Leukemia (AML). The information compiled is based on preclinical data and established experimental procedures.

Introduction

This compound is a highly selective, orally active inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with an IC50 of 6 nM.[1] Its selectivity for PI3Kδ over other class I, II, and III PIKK family isoforms makes it a promising candidate for targeted cancer therapy, especially for B-cell malignancies where the PI3Kδ signaling pathway is often dysregulated.[2] Preclinical studies have demonstrated its ability to dose-dependently inhibit tumor growth in xenograft mouse models.[2] These notes are intended to guide researchers in designing and executing in vivo efficacy studies using this compound.

Data Presentation

In Vivo Efficacy in MOLM-14 Xenograft Model
ParameterDetailsReference
Animal Model Female nu/nu mice[2]
Tumor Model MOLM-14 human AML cell line xenograft[2]
Drug This compound (Compound 15i)[1][2]
Dosing Regimen 25, 50, and 100 mg/kg/day[1][2]
Administration Route Oral gavage (P.O.)[1][2]
Dosing Frequency Once daily[1][2]
Treatment Duration 14 days[1][2]
Observed Outcome Dose-dependent inhibition of MOLM-14 tumor growth[2]
Toxicity No mortality or obvious weight loss observed[2]
Pharmacokinetic Profile (Rat)
ParameterValue
Half-life (T1/2) 3.28 hours
Bioavailability Favorable oral bioavailability

Experimental Protocols

MOLM-14 Xenograft Mouse Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model using the MOLM-14 human AML cell line.

Materials:

  • MOLM-14 human AML cell line

  • Female nu/nu mice (6-8 weeks old)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can enhance tumor take rate)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MOLM-14 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.

  • Cell Preparation:

    • Harvest the MOLM-14 cells and centrifuge at a low speed.

    • Wash the cell pellet with sterile PBS and resuspend in PBS at the desired concentration. A typical concentration is 5-10 x 10^6 cells per 100 µL.

    • (Optional) Mix the cell suspension 1:1 with Matrigel on ice to a final volume of 100-200 µL per mouse.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an approved institutional protocol.

    • Inject the cell suspension (100-200 µL) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor appearance.

    • Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Initiation of Treatment: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin dosing.

This compound Formulation and Oral Administration Protocol

This protocol describes the preparation and administration of this compound by oral gavage.

Materials:

  • This compound powder

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

  • Mortar and pestle or other homogenization equipment

  • Oral gavage needles (stainless steel, ball-tipped, 20-22 gauge for mice)

  • Syringes (1 mL)

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the dosing concentration and the number of animals.

    • If preparing a suspension, triturate the this compound powder with a small amount of vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing to achieve a uniform suspension.

    • Prepare the formulation fresh daily.

  • Oral Gavage Administration:

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Slowly and carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Administer the calculated volume of the this compound formulation.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress immediately after the procedure.

Mandatory Visualizations

PI3K Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_0 Tumor Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Culture MOLM-14 AML Cells B Harvest and Prepare Cell Suspension A->B C Subcutaneous Injection into nu/nu Mice B->C D Monitor Tumor Growth C->D E Randomize Mice into Treatment Groups D->E F Daily Oral Gavage with This compound or Vehicle E->F G Monitor Tumor Volume and Body Weight F->G H Euthanize Mice at Study Endpoint G->H I Excise and Weigh Tumors H->I J Data Analysis and Statistical Evaluation I->J

Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

References

Application Notes and Protocols for Chmfl-PI3KD-317 Administration in Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-PI3KD-317 is a highly potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is frequently observed in various cancers, particularly B-cell malignancies.[4][5][6][7][8] PI3Kδ is primarily expressed in hematopoietic cells, making it an attractive therapeutic target for leukemias and lymphomas.[2][5] this compound has demonstrated significant anti-proliferative effects in cancer cell lines and tumor growth inhibition in in vivo xenograft models.[1][2] These notes provide detailed protocols for the administration of this compound in xenograft studies based on available data and established methodologies.

Data Presentation

In Vitro Efficacy of this compound

This compound exhibits potent inhibitory activity against PI3Kδ and demonstrates selectivity over other PI3K isoforms.

IsoformIC50 (nM)
PI3Kδ6
PI3Kα62.6
PI3Kβ284
PI3Kγ202.7
Source: MedChemExpress, PubMed[1][2]

The compound also shows potent cellular activity, inhibiting the phosphorylation of Akt, a downstream effector of PI3K.

Cell LineAssayEC50 (nM)
Rajip-Akt (T308) Inhibition4.3
Source: MedChemExpress[1]

This compound has shown anti-proliferative activity against a panel of cancer cell lines.

Cell LineGI50 (µM)
PF3823.5 ± 0.8
NALM-64.0 ± 0.9
MV4-114.8 ± 0.2
MOLM-143.3 ± 0.2
MOLM-133.0 ± 0.4
Source: MedChemExpress[1]
In Vivo Xenograft Study of this compound

A xenograft study using the MOLM-14 acute myeloid leukemia (AML) cell line in nude mice demonstrated the in vivo efficacy of this compound.[2] The compound was administered orally for 14 consecutive days.[1]

Cell Line XenograftDosing (mg/kg/day, p.o.)DurationOutcome
MOLM-1425, 50, 10014 daysDose-dependent inhibition of tumor growth
Source: MedChemExpress, PubMed[1][2]

Note: Specific quantitative data on tumor volume, tumor growth inhibition (TGI), and statistical analysis from this study are not publicly available. Researchers should establish these parameters in their own experiments.

Pharmacokinetic Profile

Pharmacokinetic studies in Sprague-Dawley rats have shown that this compound has favorable oral bioavailability and an acceptable half-life.

SpeciesParameterValue
RatHalf-life (T½)3.28 h
Source: MedChemExpress[1]

Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling pathway and the inhibitory action of this compound. Receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activate PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt proceeds to regulate downstream effectors involved in cell survival, proliferation, and growth. This compound selectively inhibits the PI3Kδ isoform, thus blocking this signaling cascade in cancer cells where this isoform is active.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3Kd PI3Kδ RTK->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation PI3Kd->PIP2 Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Activation Proliferation Cell Survival, Proliferation, Growth Downstream->Proliferation Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3Kd Inhibition

PI3K/Akt signaling pathway inhibition by this compound.

Experimental Protocols

MOLM-14 Xenograft Model Protocol

This protocol provides a representative methodology for evaluating the efficacy of this compound in a MOLM-14 xenograft model.

1. Cell Culture

  • Culture MOLM-14 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.

2. Animal Husbandry

  • Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.

  • House mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to sterile food and water.

  • Allow for a one-week acclimatization period before the start of the experiment.

3. Tumor Implantation

  • Harvest and resuspend MOLM-14 cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).

  • Inject 5 x 10^6 to 10 x 10^6 cells subcutaneously into the right flank of each mouse in a volume of 100-200 µL.

  • Monitor mice for tumor growth.

4. Drug Preparation and Administration

  • Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound orally at the desired doses (e.g., 25, 50, 100 mg/kg) once daily.

  • Administer the vehicle alone to the control group.

  • Treat for the specified duration (e.g., 14 days).

5. Monitoring and Endpoints

  • Measure tumor volume 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor body weight and overall health of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Experimental Workflow

The following diagram outlines the typical workflow for a xenograft study involving this compound.

Xenograft_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (MOLM-14) Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (Immunodeficient Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Drug_Administration 6. Drug Administration (this compound or Vehicle) Randomization->Drug_Administration Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Drug_Administration->Data_Collection Endpoint 8. Study Endpoint & Euthanasia Data_Collection->Endpoint Ex_Vivo_Analysis 9. Ex Vivo Analysis (Tumor Weight, Biomarkers) Endpoint->Ex_Vivo_Analysis Statistical_Analysis 10. Statistical Analysis & Reporting Ex_Vivo_Analysis->Statistical_Analysis

General workflow for a xenograft efficacy study.

References

Application Notes and Protocols for Chmfl-PI3KD-317 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-PI3KD-317 is a potent and highly selective, orally available inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] PI3Kδ is a key component of the PI3K/AKT signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[1] Its restricted expression primarily in leukocytes makes it an attractive therapeutic target for B-cell malignancies and inflammatory diseases.[1] this compound exhibits strong inhibitory activity against PI3Kδ with an IC50 value of 6 nM in biochemical assays.[1][2] Its high selectivity over other Class I PI3K isoforms and a broad panel of other kinases makes it a valuable tool for in vitro studies of the PI3Kδ signaling pathway.[1] These application notes provide detailed protocols for the use of this compound in in vitro kinase assays to determine its potency and selectivity.

Data Presentation

Table 1: In Vitro Potency of this compound against Class I PI3K Isoforms
KinaseIC50 (nM)
PI3Kδ6
PI3Kα62.6
PI3Kβ284
PI3Kγ202.7

Data sourced from biochemical ADP-Glo™ kinase assays.[1][2]

Table 2: Selectivity of this compound against other PI3K Family Kinases
KinaseIC50 (nM)
PIK3C2A>10000
PIK3C2B882.3
VPS341801.7
PI4KIIIA574.1
PI4KIIIB300.2

Data sourced from biochemical ADP-Glo™ kinase assays.[2]

Signaling Pathway

The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes. Upon activation by upstream signals, such as B-cell receptor engagement, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to cellular responses such as cell growth, proliferation, survival, and migration. This compound selectively inhibits PI3Kδ, thereby blocking the production of PIP3 and the subsequent activation of AKT and its downstream targets.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors AKT->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3Kd Inhibition

Caption: PI3K/AKT Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro PI3Kδ Kinase Assay using ADP-Glo™

This protocol describes the determination of the IC50 value of this compound against recombinant human PI3Kδ using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • This compound (dissolved in 100% DMSO)

  • Recombinant human PI3Kδ (p110δ/p85α)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • PI3K Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • Dithiothreitol (DTT)

  • ATP

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 100 µM, followed by 1:3 serial dilutions.

  • Enzyme and Substrate Preparation:

    • Thaw the recombinant PI3Kδ enzyme on ice.

    • Prepare the kinase reaction buffer and add DTT to a final concentration of 1 mM just before use.

    • Prepare a working solution of PIP2 substrate in the kinase reaction buffer. The final concentration in the assay will be 10 µM.

    • Prepare the enzyme/substrate mixture by diluting the PI3Kδ enzyme and PIP2 in the kinase reaction buffer. The final enzyme concentration will be 2-5 nM.

  • Kinase Reaction:

    • Add 0.5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the enzyme/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration should be at the Km for ATP, typically 10-50 µM).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors in vitro.

Kinase_Inhibitor_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation Cellular Validation A Compound Library B High-Throughput Screening (Single Concentration) A->B C Identify Preliminary Hits B->C D Dose-Response Assay (IC50 Determination) C->D Hits E Selectivity Profiling (Panel of Kinases) D->E Potent Hits F Mechanism of Action Studies (e.g., ATP Competition) E->F Selective Hits G Cell-Based Assays (e.g., p-AKT Western Blot) F->G Characterized Hits H Confirm On-Target Activity G->H

Caption: In Vitro Kinase Inhibitor Screening and Characterization Workflow.

Conclusion

This compound is a valuable research tool for investigating the role of PI3Kδ in various physiological and pathological processes. The provided protocols and data serve as a guide for researchers to effectively utilize this potent and selective inhibitor in their in vitro kinase assays. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data for advancing our understanding of PI3Kδ-mediated signaling.

References

Application Notes and Protocols for Chmfl-PI3KD-317: Evaluating Anti-proliferative Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-PI3KD-317 is a highly potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1] The PI3K pathway is a critical signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and motility.[1] Hyperactivation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention. This compound demonstrates significant anti-proliferative effects against a range of cancer cell lines, primarily by inhibiting the PI3Kδ-mediated phosphorylation of Akt, a key downstream effector in the pathway.[1] These application notes provide detailed protocols for assessing the anti-proliferative efficacy of this compound in cancer cells.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase IsoformIC50 (nM)
PI3Kδ6
PI3Kα62.6
PI3Kβ284
PI3Kγ202.7
PIK3C2A>10000
PIK3C2B882.3
VPS341801.7
PI4KIIIA574.1
PI4KIIIB300.2

Data sourced from MedChemExpress.[1]

Table 2: Anti-proliferative Activity of this compound against Hematological Cancer Cell Lines
Cell LineCancer TypeGI50 (μM)
PF-382T-cell Acute Lymphoblastic Leukemia3.5 ± 0.8
NALM-6B-cell Precursor Leukemia4.0 ± 0.9
MV4-11Acute Myeloid Leukemia4.8 ± 0.2
MOLM-14Acute Myeloid Leukemia3.3 ± 0.2
MOLM-13Acute Myeloid Leukemia3.0 ± 0.4

GI50 represents the concentration for 50% of maximal inhibition of cell proliferation. Data sourced from MedChemExpress.[1]

Mandatory Visualizations

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3K Inhibition of PI3Kδ

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (p-Akt, Akt) treatment->western_blot data_analysis Quantitative Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental Workflow for Evaluating this compound Effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the anti-proliferative effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MOLM-14, MV4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the cells for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24, 48 hours).

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Akt Phosphorylation

This protocol assesses the inhibitory effect of this compound on the PI3K signaling pathway by measuring the phosphorylation of Akt.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt as a loading control.

  • Quantify the band intensities to determine the relative levels of phosphorylated Akt.

References

Troubleshooting & Optimization

Chmfl-PI3KD-317 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chmfl-PI3KD-317

This guide provides detailed information and troubleshooting advice for researchers using this compound, a potent and selective PI3Kδ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). Solubility can vary slightly between suppliers. For other solvents, it is recommended to perform small-scale solubility tests before preparing a bulk solution.

Data Presentation: Solubility of this compound

SolventConcentrationMolarityNotesSource
DMSO250 mg/mL506.04 mMUltrasonic assistance may be required. Use newly opened, non-hygroscopic DMSO for best results.[1][2]MedChemExpress
DMSO150 mg/mL~303.6 mM-AbMole BioScience[3]

Q2: I am having trouble dissolving this compound in DMSO. What should I do?

A2: If you are experiencing solubility issues, please follow these troubleshooting steps. The use of newly opened, anhydrous DMSO is critical, as hygroscopic (water-absorbent) DMSO can significantly impact solubility.[1] Gentle warming and sonication can also aid in dissolution.

Mandatory Visualization: Troubleshooting Dissolution Issues

G start Start: Difficulty Dissolving This compound check_dmso Is your DMSO new and anhydrous? start->check_dmso use_new_dmso Action: Use a fresh, sealed vial of anhydrous DMSO. check_dmso->use_new_dmso No ultrasonicate Have you tried sonication? check_dmso->ultrasonicate Yes use_new_dmso->ultrasonicate apply_ultrasound Action: Place the vial in an ultrasonic water bath. ultrasonicate->apply_ultrasound No gentle_warming Have you tried gentle warming? ultrasonicate->gentle_warming Yes apply_ultrasound->gentle_warming apply_heat Action: Warm the solution gently (e.g., 37°C water bath). gentle_warming->apply_heat No still_insoluble Still Insoluble? Contact Technical Support. gentle_warming->still_insoluble Yes apply_heat->still_insoluble

Caption: Troubleshooting workflow for this compound dissolution.

Q3: How should I prepare this compound for in vitro and in vivo experiments?

A3: Proper preparation is crucial for reliable experimental results. For in vitro studies, a concentrated stock solution in DMSO is standard. For in vivo studies, this stock is further diluted into a suitable vehicle formulation. Always prepare fresh working solutions for in vivo experiments on the day of use.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (in vitro)

  • Objective: To prepare a high-concentration stock solution for subsequent dilution in cell culture media.

  • Materials:

    • This compound (MW: 494.03 g/mol )[2][3]

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Methodology:

    • Weigh out 4.94 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly. If necessary, use an ultrasonic water bath to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of a Dosing Solution for Animal Studies (in vivo)

  • Objective: To prepare a clear, injectable solution for oral administration in animal models.[1]

  • Formulation Example (yields ≥ 2.08 mg/mL): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

  • Methodology (to prepare 1 mL of dosing solution):

    • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 20.8 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

    • The resulting solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] This formulation has been used to inhibit tumor growth in mouse models.[1]

Signaling Pathway Context

Q4: Which signaling pathway does this compound inhibit?

A4: this compound is a selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[4][5] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] PI3Kδ is primarily expressed in hematopoietic (blood) cells and plays a key role in B-cell receptor signaling.[5][8] By inhibiting PI3Kδ, this compound prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and its downstream targets.[6]

Mandatory Visualization: PI3K/Akt Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cell Growth, Survival, Proliferation Downstream->Response Inhibitor This compound Inhibitor->PI3K Inhibits PI3Kδ GF Growth Factor GF->RTK Binds

References

Chmfl-PI3KD-317 stability and storage recommendations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Chmfl-PI3KD-317, a potent and selective PI3Kδ inhibitor. Additionally, it offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.

Stability and Storage Recommendations

Proper handling and storage of this compound are critical to maintain its integrity and activity. The following table summarizes the recommended storage conditions for the compound in both solid form and as a stock solution.

FormStorage TemperatureRecommended DurationNotes
Solid Powder -20°C≥ 2 years[1]Store in a dry, dark place.
Stock Solution in DMSO -80°C6 months[2]Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 month[2]Use for shorter-term storage.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid powder in fresh, anhydrous DMSO to your desired concentration. For example, a 10 mM stock solution can be prepared for ease of use in cell culture experiments. Ensure the compound is fully dissolved by vortexing. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.[2]

Q2: My this compound solution appears to have precipitated after dilution in my aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic small molecules. This is due to the compound's lower solubility in aqueous solutions compared to DMSO. Here are a few troubleshooting steps:

  • Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) may help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Serial Dilutions in DMSO: Instead of diluting the concentrated stock directly into your aqueous medium, perform intermediate dilutions in DMSO first to lower the concentration of the inhibitor in the final addition step.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor may aid in its dissolution.

  • Vortexing During Dilution: Add the inhibitor solution dropwise to the aqueous medium while gently vortexing to ensure rapid mixing and dispersion.

Q3: Can I store my diluted working solution of this compound in cell culture medium?

A3: It is not recommended to store diluted working solutions of this compound in aqueous media for extended periods. The stability of the compound in such conditions has not been fully characterized, and it may be prone to degradation or precipitation over time. It is best practice to prepare fresh working solutions from your frozen DMSO stock for each experiment.

Q4: How can I confirm the activity of my this compound after prolonged storage?

A4: To confirm the activity of your inhibitor, you can perform a dose-response experiment in a sensitive cell line and compare the IC50 value to the reported values. For example, this compound has been shown to inhibit the proliferation of cell lines such as MOLM-14 and MV4-11 with GI50 values in the low micromolar range.[2] A significant shift in the IC50 may indicate a loss of potency.

Troubleshooting Guide

This section provides a logical workflow for addressing common problems encountered when using this compound.

TroubleshootingWorkflow start Start: Unexpected Experimental Result check_precipitation Is there visible precipitation in the culture medium? start->check_precipitation troubleshoot_solubility Follow solubility troubleshooting steps: - Increase final DMSO concentration - Use intermediate dilutions in DMSO - Warm medium before adding inhibitor check_precipitation->troubleshoot_solubility Yes check_storage Was the inhibitor stored correctly? (Solid at -20°C, Stock at -80°C/-20°C) check_precipitation->check_storage No troubleshoot_solubility->check_storage improper_storage Prepare fresh stock solution from solid. Re-aliquot to avoid freeze-thaw cycles. check_storage->improper_storage No check_activity Perform a dose-response experiment to verify IC50. check_storage->check_activity Yes improper_storage->check_activity activity_issue If IC50 has significantly shifted, consider ordering fresh compound. check_activity->activity_issue Activity Lost other_factors Investigate other experimental factors: - Cell line health and passage number - Reagent quality - Assay protocol check_activity->other_factors Activity OK end Problem Resolved activity_issue->end other_factors->end PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3K Inhibits (δ isoform) PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

References

Potential off-target effects of Chmfl-PI3KD-317 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Chmfl-PI3KD-317, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for PI3Kδ over other PI3K isoforms?

A1: this compound is a highly potent and selective inhibitor of PI3Kδ. In biochemical assays, it demonstrates significant selectivity over other Class I PI3K isoforms (α, β, γ) and other related kinases.[1][2][3] The half-maximal inhibitory concentrations (IC50) highlight this selectivity.

Q2: What are the known off-target effects of this compound at higher concentrations?

Q3: My cellular phenotype does not seem to align with pure PI3Kδ inhibition. Could off-target effects be responsible?

A3: While this compound is highly selective, unexpected cellular phenotypes at high concentrations could potentially stem from off-target effects. We recommend performing dose-response experiments to confirm that the observed phenotype is dependent on the concentration of the inhibitor. Additionally, consider using a structurally different PI3Kδ inhibitor as a control to see if the same phenotype is produced. If the phenotype persists with another selective PI3Kδ inhibitor, it is more likely to be an on-target effect.

Q4: What are the general toxicities associated with PI3Kδ inhibitors that I should be aware of?

A4: PI3Kδ inhibitors as a class can be associated with certain on-target and off-target toxicities. These can include autoimmune-like toxicities such as colitis and pneumonitis, as well as elevation in liver function tests, diarrhea, and increased risk of infections.[5] While these are class-wide effects, it is important to monitor for such toxicities in preclinical models, especially during prolonged exposure or at high doses.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments 1. Inhibitor degradation. 2. Variability in cell passage number or density. 3. Inconsistent inhibitor concentration.1. Prepare fresh stock solutions of this compound. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3] 2. Standardize cell culture conditions. 3. Verify the final concentration of the inhibitor in your assay.
Unexpected cell toxicity at high concentrations 1. Off-target kinase inhibition. 2. Solvent toxicity (e.g., DMSO). 3. On-target toxicity in the specific cell line.1. Perform a dose-response curve to determine the EC50 for the desired effect and the GI50 for toxicity. Use the lowest effective concentration. 2. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells. 3. Use a rescue experiment, if possible, by activating a downstream component of the PI3Kδ pathway to see if the toxicity is reversed.
Lack of effect at expected active concentrations 1. Low expression or activity of PI3Kδ in the cell model. 2. Inhibitor is not reaching its target in the cell. 3. Incorrect assay setup.1. Confirm PI3Kδ expression and pathway activity (e.g., by measuring p-AKT levels) in your cell model. 2. Consider potential issues with cell permeability, although this compound is orally active.[1][3] 3. Review and validate your experimental protocol.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

TargetIC50 (nM)Selectivity vs. PI3Kδ (fold)
PI3Kδ 6 1
PI3Kα62.6>10
PI3Kβ284>47
PI3Kγ202.7>33
PIK3C2A>10000>1666
PIK3C2B882.3>147
VPS341801.7>300
PI4KIIIA574.1>95
PI4KIIIB300.2>50
Data sourced from MedChemExpress and based on ADP-Glo biochemical assays.[1][3]

Table 2: Cellular Antiproliferative Effects of this compound

Cell LineGI50 (µM)
PF3823.5 ± 0.8
NALM-64.0 ± 0.9
MV4-114.8 ± 0.2
MOLM-143.3 ± 0.2
MOLM-133.0 ± 0.4
Data sourced from MedChemExpress.[3]

Experimental Protocols

1. ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is a generalized procedure based on the Promega ADP-Glo™ Kinase Assay.

  • Objective: To determine the concentration of this compound that inhibits 50% of the PI3Kδ kinase activity.

  • Materials:

    • Recombinant PI3Kδ enzyme

    • Lipid substrate (e.g., PIP2)

    • ATP

    • This compound (serially diluted)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • 96-well or 384-well white assay plates

  • Procedure:

    • Kinase Reaction:

      • Prepare a kinase reaction mix containing the PI3Kδ enzyme, lipid substrate, and reaction buffer.

      • Add serial dilutions of this compound to the assay plate wells.

      • Initiate the kinase reaction by adding ATP to each well.

      • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • ATP Depletion:

      • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

    • ADP to ATP Conversion and Signal Generation:

      • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP.

      • Incubate at room temperature for 30-60 minutes.

    • Data Acquisition:

      • Measure the luminescence using a plate-reading luminometer.

      • The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the activity of the kinase inhibitor.

    • Data Analysis:

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Kinome Scanning for Selectivity Profiling (General Workflow)

This describes a general workflow for assessing inhibitor selectivity using a service like DiscoverX's KINOMEscan®.

  • Objective: To determine the binding affinity of this compound against a large panel of protein kinases to identify potential off-targets.

  • Principle: This is a competition binding assay. A test compound (this compound) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

  • Procedure:

    • Compound Submission: this compound is provided to the screening facility at a specified concentration (e.g., 1 µM).

    • Assay Performance: The compound is screened against a panel of several hundred kinases.

    • Data Collection: The primary data is typically reported as "percent of control" (%Ctrl), where the control (DMSO) represents 100% binding. A lower %Ctrl value indicates stronger binding of the compound to the kinase.

    • Hit Identification: A threshold is set to identify "hits" (e.g., %Ctrl < 35%).

    • Data Analysis: The results are often visualized on a dendrogram of the human kinome to provide a clear picture of the inhibitor's selectivity.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment & Activation PDK1->AKT pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pAKT->Downstream Chmfl This compound Chmfl->PI3K Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis biochem_assay Biochemical Assay (ADP-Glo) ic50 Determine IC50 for PI3Kδ biochem_assay->ic50 cell_assay Cellular Assay (e.g., Western Blot for p-AKT) ic50->cell_assay Inform Concentration Selection kinome_scan Kinome Scan (>400 kinases) selectivity Assess Off-Target Binding kinome_scan->selectivity selectivity->cell_assay Guide Off-Target Interpretation ec50 Determine Cellular EC50 cell_assay->ec50 prolif_assay Proliferation Assay (e.g., MTT, CellTiter-Glo) gi50 Determine GI50 prolif_assay->gi50

Caption: Experimental workflow for characterizing this compound.

troubleshooting_logic start Unexpected Phenotype Observed q1 Is the concentration > 1 µM? start->q1 a1_yes High potential for off-target effects q1->a1_yes Yes a1_no Lower potential for off-target effects q1->a1_no No q2 Perform Dose-Response. Is effect dose-dependent? a1_yes->q2 a1_no->q2 a2_yes Likely a real effect of the compound q2->a2_yes Yes a2_no Potential artifact or experimental error q2->a2_no No q3 Use structurally different PI3Kδ inhibitor. Does phenotype persist? a2_yes->q3 a3_yes Likely an on-target PI3Kδ effect a3_no Likely an off-target effect of this compound

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Chmfl-PI3Kδ-317 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chmfl-PI3Kδ-317 in their experiments.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of Chmfl-PI3Kδ-317.

Table 1: In Vitro Kinase Inhibitory Activity of Chmfl-PI3Kδ-317

TargetIC50 (nM)
PI3Kδ6
PI3Kα62.6
PI3Kβ284
PI3Kγ202.7
PIK3C2A>10000
PIK3C2B882.3
VPS341801.7
PI4KIIIA574.1
PI4KIIIB300.2

Table 2: Cellular Activity of Chmfl-PI3Kδ-317

AssayCell LinePotency
p-Akt (T308) InhibitionRajiEC50: 4.3 nM
Antiproliferative ActivityPF382GI50: 3.5 ± 0.8 µM
Antiproliferative ActivityNALM-6GI50: 4.0 ± 0.9 µM
Antiproliferative ActivityMV4-11GI50: 4.8 ± 0.2 µM
Antiproliferative ActivityMOLM-14GI50: 3.3 ± 0.2 µM
Antiproliferative ActivityMOLM-13GI50: 3.0 ± 0.4 µM

Experimental Protocols

Cell-Based Assay for p-Akt Inhibition

This protocol describes how to measure the inhibition of Akt phosphorylation at Threonine 308 in Raji cells.

Materials:

  • Chmfl-PI3Kδ-317

  • Raji cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • DMSO

  • IGF-1

  • Lysis buffer

  • Phosphatase and protease inhibitors

  • Primary antibodies (anti-p-Akt T308, anti-total Akt)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • 96-well plates

Procedure:

  • Cell Culture: Culture Raji cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and starve overnight in serum-free medium.

  • Compound Treatment: Prepare a serial dilution of Chmfl-PI3Kδ-317 in DMSO and then dilute in serum-free medium. Add the compound to the cells at various concentrations and incubate for 2 hours.

  • Cell Stimulation: Stimulate the cells with IGF-1 (100 ng/mL) for 30 minutes.

  • Cell Lysis: Lyse the cells with lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Determine protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-Akt (T308) and total Akt.

    • Incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities and calculate the ratio of p-Akt to total Akt. Plot the percentage of inhibition against the logarithm of the Chmfl-PI3Kδ-317 concentration and fit a dose-response curve to determine the EC50 value.

Antiproliferative Assay

This protocol outlines the measurement of the antiproliferative effects of Chmfl-PI3Kδ-317 on various cancer cell lines.

Materials:

  • Chmfl-PI3Kδ-317

  • Cancer cell lines (e.g., PF382, NALM-6, MV4-11, MOLM-14, MOLM-13)

  • Appropriate cell culture medium and supplements

  • DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density for each cell line.

  • Compound Treatment: Prepare a serial dilution of Chmfl-PI3Kδ-317 in DMSO and then dilute in culture medium. Add the compound to the cells at various concentrations.

  • Incubation: Incubate the plates for 72 hours.

  • Cell Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell growth inhibition against the logarithm of the Chmfl-PI3Kδ-317 concentration and fit a dose-response curve to determine the GI50 value.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd Activates PIP3 PIP3 PI3Kd->PIP3 Converts CHMFL Chmfl-PI3Kδ-317 CHMFL->PI3Kd Inhibits PIP2 PIP2 PIP2->PI3Kd PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt PDK1->pAkt Phosphorylates Akt Akt Akt->PDK1 Downstream Downstream Signaling (Proliferation, Survival) pAkt->Downstream Activates Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Compound Serial Dilution Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Readout Assay Readout (e.g., Western Blot, Viability) Incubation->Readout Data_Analysis Data Analysis & Curve Fitting Readout->Data_Analysis Results Determine IC50/EC50/GI50 Data_Analysis->Results Non_Sigmoidal_Curve cluster_cause Potential Causes cluster_solution Solutions Concentration Incorrect Compound Concentrations Verify_Conc Verify Stock and Working Concentrations Concentration->Verify_Conc Solubility Compound Precipitation at High Concentrations Check_Sol Check Compound Solubility in Media Solubility->Check_Sol Off_Target Off-Target Effects at High Concentrations Lower_Conc Use a Lower Concentration Range Off_Target->Lower_Conc Assay_Window Narrow Assay Dynamic Range Optimize_Assay Optimize Assay Conditions Assay_Window->Optimize_Assay Non_Sigmoidal Non-Sigmoidal Curve Non_Sigmoidal->Concentration Non_Sigmoidal->Solubility Non_Sigmoidal->Off_Target Non_Sigmoidal->Assay_Window High_Variability cluster_cause Potential Causes cluster_solution Solutions Pipetting Inaccurate Pipetting Calibrate_Pipette Calibrate Pipettes and Use Proper Technique Pipetting->Calibrate_Pipette Cell_Density Inconsistent Cell Seeding Density Homogenize_Cells Ensure Homogeneous Cell Suspension Cell_Density->Homogenize_Cells Edge_Effects Plate Edge Effects Avoid_Edges Avoid Using Outer Wells of the Plate Edge_Effects->Avoid_Edges Reagent_Mixing Incomplete Reagent Mixing Thorough_Mixing Ensure Thorough Mixing of Reagents Reagent_Mixing->Thorough_Mixing Variability High Replicate Variability Variability->Pipetting Variability->Cell_Density Variability->Edge_Effects Variability->Reagent_Mixing Potency_Difference cluster_cause Potential Causes cluster_solution Considerations Permeability Poor Cell Permeability Permeability_Assay Perform Permeability Assays Permeability->Permeability_Assay Efflux Active Drug Efflux by Transporters Efflux_Inhibitors Use Efflux Pump Inhibitors Efflux->Efflux_Inhibitors Binding High Protein Binding in Culture Medium Serum_Free Test in Low-Serum or Serum-Free Conditions Binding->Serum_Free ATP_Competition High Intracellular ATP Concentration Cellular_Target Confirm Target Engagement in Cells ATP_Competition->Cellular_Target Potency_Diff Lower Cellular Potency Potency_Diff->Permeability Potency_Diff->Efflux Potency_Diff->Binding Potency_Diff->ATP_Competition

Technical Support Center: Chmfl-PI3KD-317 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective PI3Kδ inhibitor, Chmfl-PI3KD-317, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective, orally active inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1][2] PI3Kδ is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation, survival, and differentiation of leukocytes, particularly B cells.[2] By selectively inhibiting PI3Kδ, this compound can suppress the growth of certain hematological malignancies that are dependent on this pathway.[2]

Q2: What is the recommended formulation and route of administration for this compound in vivo?

A2: For oral administration (p.o.), a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare the working solution fresh on the same day of use.[1] For studies with a continuous dosing period exceeding half a month, a formulation of 10% DMSO in corn oil can be considered.[1]

Q3: What is a typical dosing regimen for this compound in a xenograft mouse model?

A3: In a MOLM-14 acute myeloid leukemia (AML) xenograft model, this compound has been shown to be effective at doses of 25, 50, and 100 mg/kg/day, administered orally for 14 days.[1] These doses resulted in significant tumor growth inhibition without causing mortality or obvious weight loss in the mice.[1]

Q4: What are the known pharmacokinetic properties of this compound?

A4: this compound exhibits favorable oral bioavailability and has an acceptable half-life. In Sprague-Dawley rats, the half-life (T1/2) was determined to be 3.28 hours.[1]

Q5: What are the expected toxicities associated with PI3Kδ inhibitors and how should they be managed?

A5: While this compound showed no obvious toxicity in the MOLM-14 model, class-specific toxicities are associated with PI3Kδ inhibitors.[1] These can include diarrhea or colitis, elevation in liver function tests (transaminitis), pneumonitis, and an increased risk of infections.[3][4][5][6] It is crucial to monitor the animals daily for clinical signs of toxicity. If severe adverse effects are observed, dose reduction or temporary cessation of treatment may be necessary.[6] For suspected immune-mediated toxicities like colitis, specific management strategies may be required.[6]

Troubleshooting Guide

Problem 1: Compound Precipitation in Formulation

  • Question: My this compound is precipitating out of the recommended vehicle. What should I do?

  • Answer:

    • Ensure Proper Dissolution: When preparing the formulation, add each solvent sequentially and ensure complete mixing after each addition.[1]

    • Gentle Warming and Sonication: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Be cautious with the temperature to avoid degradation of the compound.

    • Fresh Preparation: Always prepare the formulation fresh before each use.[1] Storing the compound in the vehicle for extended periods can increase the likelihood of precipitation.

    • Check Stock Solution: Ensure your DMSO stock solution is fully dissolved before adding it to the other vehicle components.

Problem 2: Lack of In Vivo Efficacy

  • Question: I am not observing the expected tumor growth inhibition in my xenograft model. What are the possible reasons?

  • Answer:

    • Dosing and Administration:

      • Verify Dose Calculation: Double-check your dose calculations based on the animal's body weight.

      • Oral Gavage Technique: Ensure proper oral gavage technique to confirm the full dose is administered. Inconsistent administration can lead to variable drug exposure.

    • Tumor Model Sensitivity: The sensitivity to PI3Kδ inhibition can vary between different tumor models. The reported efficacy of this compound is in a MOLM-14 xenograft model.[1] Your model may be less dependent on the PI3Kδ pathway.

    • Pharmacokinetics in Your Model: The provided pharmacokinetic data is from rats.[1] Drug metabolism and clearance can differ between species and even strains of mice. Consider performing a pilot pharmacokinetic study in your specific mouse strain.

    • Compound Stability: Ensure the compound has been stored correctly (-20°C for short-term, -80°C for long-term) to maintain its activity.[1]

Problem 3: Adverse Events and Toxicity in Animals

  • Question: My mice are experiencing significant weight loss and/or diarrhea. How should I proceed?

  • Answer:

    • Monitor Closely: Increase the frequency of animal monitoring to at least twice daily. Record body weight, food and water intake, and clinical signs of distress.

    • Dose Reduction: If toxicity is observed, consider reducing the dose of this compound. A dose-response study for toxicity may be necessary.

    • Supportive Care: Provide supportive care as recommended by your institution's veterinary staff. This may include providing supplemental hydration or softened food.

    • Evaluate for Colitis: Persistent, watery diarrhea may be a sign of immune-mediated colitis, a known class effect of PI3Kδ inhibitors.[6] In such cases, discontinuing the drug is the most successful approach to allow for resolution.[6]

    • Necropsy and Histopathology: If an animal is euthanized due to toxicity, perform a necropsy and histopathological analysis of major organs to identify the cause of the adverse effects.

Problem 4: Difficulty in Assessing Target Engagement

  • Question: How can I confirm that this compound is inhibiting its target in my in vivo model?

  • Answer:

    • Pharmacodynamic Biomarkers: The most direct way to assess target engagement is to measure the phosphorylation of downstream effectors of PI3Kδ.

      • pAkt (T308): this compound has been shown to potently inhibit PI3Kδ-mediated phosphorylation of Akt at threonine 308.[2] You can collect tumor or surrogate tissue samples (e.g., peripheral blood mononuclear cells) at various time points after dosing and analyze pAkt levels by Western blot, immunohistochemistry, or flow cytometry.

      • pS6: Phosphorylation of ribosomal protein S6 is another downstream marker in the PI3K/AKT/mTOR pathway that can be assessed.[7]

    • Metabolic Biomarkers: Inhibition of the PI3K pathway can lead to changes in the plasma metabolome.[8] Measuring specific metabolites, such as certain amino acids and acylcarnitines, could serve as a non-invasive pharmacodynamic biomarker.[8]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/Cell LineAssayIC50 / GI50
PI3KδBiochemical Assay6 nM
PI3KαBiochemical Assay62.6 nM
PI3KβBiochemical Assay284 nM
PI3KγBiochemical Assay202.7 nM
Raji Cells (pAkt T308)Cellular Assay4.3 nM (EC50)
PF382 CellsAntiproliferative3.5 ± 0.8 µM
NALM-6 CellsAntiproliferative4.0 ± 0.9 µM
MV4-11 CellsAntiproliferative4.8 ± 0.2 µM
MOLM-14 CellsAntiproliferative3.3 ± 0.2 µM
MOLM-13 CellsAntiproliferative3.0 ± 0.4 µM
Data sourced from MedChemExpress.[1]

Table 2: In Vivo Efficacy of this compound in MOLM-14 Xenograft Model

Dosage (mg/kg/day, p.o.)DurationOutcome
2514 daysTumor growth inhibition
5014 daysTumor growth inhibition
10014 daysTumor growth inhibition
No mortality or obvious weight loss was observed at these doses. Data sourced from MedChemExpress.[1]

Table 3: Pharmacokinetic Parameter of this compound

SpeciesParameterValue
Sprague-Dawley RatHalf-life (T1/2)3.28 hours
Data sourced from MedChemExpress.[1]

Experimental Protocols

Detailed Methodology for MOLM-14 Xenograft Efficacy Study

  • Cell Culture:

    • Culture MOLM-14 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

  • Animal Model:

    • Use female immunodeficient mice (e.g., nu/nu or NSG), 6-8 weeks of age.

    • Allow animals to acclimate for at least one week before the start of the experiment.

  • Tumor Implantation:

    • Harvest and resuspend MOLM-14 cells in a sterile, serum-free medium or PBS.

    • Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare this compound in the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) fresh daily.

    • Administer the drug or vehicle control orally (p.o.) via gavage once daily at the desired doses (e.g., 25, 50, 100 mg/kg). The administration volume is typically 100 µL per 10 grams of body weight.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight every 2-3 days.

    • Monitor the animals daily for any clinical signs of toxicity, such as changes in behavior, posture, or stool consistency.

  • Study Endpoint:

    • The study can be terminated after a predefined period (e.g., 14 days of treatment) or when tumors in the control group reach a predetermined size.

    • At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Converts Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3K_delta Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A MOLM-14 Cell Culture C Tumor Cell Implantation A->C B Animal Acclimation B->C D Tumor Growth Monitoring C->D E Randomization D->E F Drug Administration (p.o.) E->F G Efficacy & Toxicity Monitoring F->G H Study Endpoint & Sample Collection G->H I Data Analysis H->I Troubleshooting_Logic cluster_efficacy Efficacy Issues cluster_toxicity Toxicity Issues Start In Vivo Experiment Issue Observed NoEffect Lack of Efficacy Start->NoEffect No Tumor Inhibition Toxicity Adverse Events (e.g., Weight Loss) Start->Toxicity Animal Distress CheckDose Verify Dose & Administration NoEffect->CheckDose CheckModel Assess Model Sensitivity CheckDose->CheckModel Dose OK CheckPK Consider PK Study CheckModel->CheckPK Model Suitable Monitor Increase Monitoring Toxicity->Monitor DoseReduce Reduce Dose Monitor->DoseReduce Toxicity Persists Support Provide Supportive Care DoseReduce->Support If Needed

References

Chmfl-PI3KD-317 In Vivo Half-Life: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers and drug development professionals working with Chmfl-PI3KD-317. It includes key pharmacokinetic data, detailed experimental protocols for determining in vivo half-life, and a troubleshooting guide to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the in vivo half-life of this compound?

A1: this compound has a reported half-life (T1/2) of 3.28 hours in Sprague-Dawley rats.[1] This compound also demonstrates favorable oral bioavailability.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is a highly potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] PI3Kδ is a key component of the PI3K/Akt signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.[3][4][5]

Q3: What are the recommended animal models for in vivo studies with this compound?

A3: In vivo studies for this compound have been conducted in both mice and Sprague-Dawley rats.[1][2] The choice of model will depend on the specific research question.

Q4: What is a suitable formulation for in vivo oral administration of this compound?

A4: A common vehicle for oral administration of PI3K inhibitors in preclinical studies consists of a mixture of solvents to ensure solubility and stability. While a specific formulation for the this compound half-life study was not detailed in the available literature, a general-purpose formulation for in vivo experiments with similar compounds can be prepared. Always ensure the final formulation is a clear solution and prepare it fresh on the day of use.

Quantitative Data Summary

The table below summarizes the key pharmacokinetic parameter for this compound based on available data.

ParameterValueSpeciesAdministration RouteReference
Half-Life (T1/2)3.28 hoursSprague-Dawley RatNot Specified[1]

Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling pathway, which is inhibited by this compound.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth & Survival Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3K Inhibits

Diagram of the PI3K/Akt signaling pathway inhibited by this compound.

Experimental Protocols

Determination of In Vivo Half-Life of this compound in Rats

This protocol outlines a general procedure for determining the pharmacokinetic profile, including the half-life, of this compound in a rodent model.

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 200-250 g

  • Acclimation: Acclimate animals for at least 3 days prior to the experiment with free access to food and water.

2. Dosing and Administration:

  • Dose: A preliminary dose-ranging study is recommended. Based on typical studies with PI3K inhibitors, a dose of 5-10 mg/kg can be considered.

  • Formulation: Prepare a fresh solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline). The final concentration should be calculated based on the dosing volume.

  • Administration: For oral bioavailability and half-life, administer the compound via oral gavage. For a more complete pharmacokinetic profile, an intravenous (IV) administration group (e.g., via the tail vein) is also necessary to determine absolute bioavailability.

3. Sample Collection:

  • Matrix: Plasma

  • Time Points: Collect blood samples at predetermined time points. For an oral study, typical time points would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Procedure: At each time point, collect approximately 100-200 µL of blood from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

  • Processing: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Method: Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

  • Procedure:

    • Prepare a standard curve of this compound in blank plasma.

    • Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Analyze the extracted samples using the validated LC-MS/MS method.

5. Data Analysis:

  • Software: Use pharmacokinetic analysis software (e.g., Phoenix WinNonlin, or R packages) to analyze the plasma concentration-time data.

  • Parameters: Calculate key pharmacokinetic parameters, including half-life (T1/2), maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Experimental Workflow Diagram

The following diagram illustrates the workflow for an in vivo pharmacokinetic study.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Formulation Compound Formulation Dosing Dosing (Oral or IV) Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Blood_Sampling Blood Sampling (Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LC_MS_Analysis LC-MS/MS Analysis Sample_Storage->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis Final_Report Final Report PK_Analysis->Final_Report Calculate T1/2, AUC, etc.

Workflow for determining the in vivo half-life of a compound.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo pharmacokinetic studies of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or no detectable plasma concentration - Poor oral absorption- Rapid metabolism- Formulation issues (precipitation)- Analytical method not sensitive enough- Check the solubility and stability of the formulation.- Consider using a different vehicle or administration route (e.g., IV) to assess absolute bioavailability.- Optimize the LC-MS/MS method for higher sensitivity.- Evaluate in vitro metabolic stability to understand clearance mechanisms.
High variability in plasma concentrations between animals - Inconsistent dosing technique- Differences in animal health or stress levels- Genetic variability in metabolic enzymes- Ensure accurate and consistent oral gavage technique.- Monitor animal health closely and minimize stress.- Increase the number of animals per group to improve statistical power.
Non-linear pharmacokinetics (dose-dependent changes in clearance or bioavailability) - Saturation of metabolic enzymes- Saturation of transporters- Solubility-limited absorption at higher doses- Conduct studies at multiple dose levels to characterize the non-linearity.- Investigate potential involvement of specific metabolic pathways or transporters.
Precipitation of the compound in the formulation - Poor solubility of the compound in the chosen vehicle- Temperature changes- Test different solvent systems to improve solubility.- Prepare the formulation fresh and use it immediately.- Gently warm or sonicate the formulation to aid dissolution, but be cautious of compound degradation.
Interference in LC-MS/MS analysis - Contamination from collection tubes or reagents- Endogenous compounds in plasma- Use high-purity solvents and reagents.- Optimize the sample extraction method to remove interfering substances.- Adjust chromatographic conditions to separate the analyte from interfering peaks.

References

Interpreting Chmfl-PI3KD-317 IC50 and EC50 values.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information, experimental protocols, and troubleshooting advice for researchers using Chmfl-PI3KD-317, a potent and selective PI3Kδ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between the IC50 and EC50 values reported for this compound?

A1: The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values measure different aspects of the inhibitor's potency.

  • IC50 refers to the concentration of the inhibitor required to reduce the activity of a specific isolated enzyme (in this case, PI3Kδ) by 50% in a biochemical, cell-free assay. The reported IC50 for this compound against PI3Kδ is 6 nM.[1][2][3][4][5][6]

  • EC50 refers to the concentration required to produce 50% of the maximum possible effect in a cell-based assay. For this compound, this was measured by its ability to inhibit the phosphorylation of Akt at the T308 site in Raji cells, yielding an EC50 of 4.3 nM.[1][5][6][7] The EC50 value confirms the inhibitor's ability to engage its target within a cellular environment and produce a downstream effect.

Q2: My experimental IC50/EC50 value is higher than the published data. What are the potential causes?

A2: Discrepancies between your results and published values can arise from several factors:

  • Assay Conditions: Variations in ATP concentration in biochemical assays, serum concentration in cell culture, or incubation times can significantly impact results.

  • Reagent Quality: Ensure the purity of the inhibitor and the activity of the kinase. The quality and passage number of the cell line used can also affect cellular responses.

  • Solubility: Incomplete dissolution of the compound can lead to a lower effective concentration. This compound is soluble in DMSO.[3] Ensure it is fully dissolved before preparing final dilutions.

  • Data Analysis: Differences in the curve-fitting model used to calculate the 50% inhibition point can cause minor variations.

Q3: I am observing unexpected cytotoxicity in my cell line. Is this due to off-target effects?

A3: While this compound is highly selective for PI3Kδ, all inhibitors can exhibit off-target activity at high concentrations.[8] The provided selectivity profile shows that concentrations significantly above the EC50 for PI3Kδ may begin to inhibit other kinases, such as PI3Kα (IC50 of 62.6 nM).[1][5][6] It is crucial to use the lowest effective concentration possible and to consult the full kinase selectivity panel to anticipate potential off-target effects.

Q4: How should I properly dissolve and store this compound?

A4: For stock solutions, dissolve this compound in DMSO.[3] Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][5] For in-vivo experiments, working solutions should be prepared fresh on the day of use.[1] Avoid repeated freeze-thaw cycles.

Data Presentation

Inhibitory Activity (IC50)

The following table summarizes the inhibitory potency of this compound against various lipid kinases in biochemical assays.

Kinase TargetIC50 (nM)Selectivity vs. PI3Kδ (Fold)
PI3Kδ 6 -
PI3Kα62.6~10x
PI3Kβ284~47x
PI3Kγ202.7~34x
PIK3C2A>10000>1667x
PIK3C2B882.3~147x
VPS341801.7~300x
PI4KIIIA574.1~96x
PI4KIIIB300.2~50x
Data sourced from MedChemExpress, Ace Therapeutics, and European Journal of Medicinal Chemistry.[1][2][5][6]
Cellular Activity (EC50 & GI50)

This table shows the inhibitor's effectiveness in cellular contexts.

Assay TypeCell LineValue (nM)Measurement
EC50 Raji 4.3 Inhibition of p-Akt (T308)
GI50 (Antiproliferative)PF3823,500 ± 80050% Growth Inhibition
GI50 (Antiproliferative)NALM-64,000 ± 90050% Growth Inhibition
GI50 (Antiproliferative)MV4-114,800 ± 20050% Growth Inhibition
GI50 (Antiproliferative)MOLM-143,300 ± 20050% Growth Inhibition
GI50 (Antiproliferative)MOLM-133,000 ± 40050% Growth Inhibition
Data sourced from MedChemExpress.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling pathway.[2][9] This pathway is crucial for regulating cell proliferation, survival, and growth.[10][11] In leukocytes, where PI3Kδ is primarily expressed, its inhibition blocks the phosphorylation of PIP2 to PIP3, preventing the subsequent activation of Akt and downstream signaling.[2][12][13]

PI3K_Pathway receptor Receptor Tyrosine Kinase (e.g., BCR) pi3kd PI3Kδ receptor->pi3kd Activates pip3 PIP3 pi3kd->pip3 Phosphorylates inhibitor Chmfl-PI3Kδ-317 inhibitor->pi3kd Inhibits pip2 PIP2 akt Akt pip3->akt Recruits & Activates pdk1 PDK1 pdk1->akt p_akt p-Akt akt->p_akt downstream Downstream Effectors (mTOR, etc.) p_akt->downstream response Cell Proliferation & Survival downstream->response

PI3K/Akt signaling pathway with this compound inhibition point.

Experimental Protocols

Biochemical IC50 Determination (ADP-Glo™ Assay)

This protocol outlines the determination of this compound's IC50 value in a cell-free system. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2]

Materials:

  • Recombinant human PI3Kδ enzyme

  • Substrate: PIP2

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (containing MgCl2, DTT)

  • 384-well assay plates

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations.

  • Kinase Reaction: Add PI3Kδ enzyme and PIP2 substrate to the wells of a 384-well plate.

  • Initiate Reaction: Add the diluted inhibitor or DMSO (vehicle control) to the wells, followed by ATP to start the kinase reaction. Incubate at room temperature for 1-2 hours.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a light signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Cell-Based EC50 Determination (p-Akt Western Blot)

This protocol describes the measurement of the EC50 by quantifying the inhibition of a downstream target, Akt phosphorylation, in a cellular context.

Materials:

  • Raji (human B-lymphoma) cell line

  • RPMI-1640 medium + 10% FBS

  • This compound

  • Stimulant (e.g., anti-IgM antibody to activate the B-cell receptor pathway)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Akt (T308), anti-total-Akt

  • Secondary antibody (HRP-conjugated)

  • ECL Western Blotting Substrate

Methodology:

  • Cell Culture: Culture Raji cells to the desired density.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of this compound or DMSO (vehicle) for 1-2 hours.

  • Stimulation: Add a stimulant (e.g., anti-IgM) to activate the PI3K pathway and incubate for 15-30 minutes.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blot: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-Akt (T308) and total Akt (as a loading control).

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Analysis: Quantify band intensities using densitometry. Normalize the p-Akt signal to the total Akt signal. Plot the normalized signal versus the log of the inhibitor concentration and fit the curve to determine the EC50 value.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining inhibitor potency.

Workflow start_node Start: Experimental Design prep_reagents Prepare Reagents (Inhibitor, Cells, Buffers) start_node->prep_reagents dilution Create Inhibitor Serial Dilution prep_reagents->dilution assay_choice Select Assay Type dilution->assay_choice biochem_assay Perform Biochemical Assay (e.g., ADP-Glo) assay_choice->biochem_assay Biochemical cell_assay Perform Cellular Assay (e.g., p-Akt Western) assay_choice->cell_assay Cellular data_acq Data Acquisition (Luminescence/Imaging) biochem_assay->data_acq cell_assay->data_acq analysis Data Analysis: Dose-Response Curve data_acq->analysis end_node Result: IC50 / EC50 Value analysis->end_node

Generalized workflow for IC50 and EC50 determination.

References

Navigating Chmfl-PI3KD-317: A Technical Guide to Quality, Purity, and Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Chmfl-PI3KD-317, ensuring the quality and purity of this potent and selective PI3Kδ inhibitor is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to address common challenges encountered during its use.

This compound is a powerful tool in studying the PI3K/AKT signaling pathway, which is crucial in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, making targeted inhibitors like this compound valuable research agents. This guide will delve into the quality control specifications of this compound, provide detailed experimental protocols, and offer solutions to potential experimental hurdles.

Quality Control and Purity Assessment

The quality of this compound is defined by its identity, purity, and stability. Reputable suppliers provide a Certificate of Analysis (CoA) detailing the results of various quality control tests.

ParameterSpecificationTypical ValueAnalytical Method
Purity ≥98.00%98.04%High-Performance Liquid Chromatography (HPLC)
Appearance Crystalline solidWhite to off-white powderVisual Inspection
Molecular Formula C₂₄H₂₇ClN₆O₄S₂C₂₄H₂₇ClN₆O₄S₂Elemental Analysis
Molecular Weight 579.10 g/mol 579.10 g/mol Mass Spectrometry (MS)
Solubility Soluble in DMSO>10 mg/mLSolubilization Test

Key Experimental Protocols

Accurate and consistent experimental results hinge on the proper handling and use of this compound. Below are detailed protocols for common applications.

Stock Solution Preparation

Objective: To prepare a concentrated, stable stock solution for serial dilutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Equilibrate the this compound vial to room temperature before opening.

  • Aseptically weigh the required amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term stability.

Cell-Based Assay Workflow

Objective: To assess the inhibitory effect of this compound on the PI3K/AKT pathway in a cellular context.

Protocol:

  • Cell Culture: Plate cells at the desired density in appropriate growth medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Cell Lysis: After incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Analyze the phosphorylation status of key pathway proteins (e.g., AKT, S6) by Western blotting using phospho-specific antibodies.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Dissolve Dissolve this compound in appropriate solvent Filter Filter through 0.22 µm filter Dissolve->Filter Inject Inject sample onto HPLC column Filter->Inject Separate Separate components based on polarity Inject->Separate Detect Detect components using UV detector Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity (%) Integrate->Calculate

Caption: A typical experimental workflow for assessing the purity of this compound using HPLC.

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter when working with this compound.

FAQs

Q1: What is the recommended storage condition for this compound?

A1: this compound powder should be stored at -20°C for short-term storage and -80°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to six months.[1] To ensure the integrity of the compound, avoid repeated freeze-thaw cycles by preparing small aliquots.

Q2: My this compound is not dissolving in my desired solvent.

A2: this compound is readily soluble in DMSO. For aqueous solutions, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock into the aqueous buffer. Ensure the final DMSO concentration in your experiment is low and consistent across all samples, including controls, as high concentrations of DMSO can be toxic to cells.

Q3: I am not observing the expected inhibition of AKT phosphorylation.

A3: There are several potential reasons for this:

  • Compound Inactivity: Verify the integrity of your this compound stock. If it has been stored improperly or for an extended period, it may have degraded.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to PI3K inhibitors. Confirm that your cell line expresses PI3Kδ and that the pathway is active under your experimental conditions.

  • Experimental Conditions: Optimize the concentration of the inhibitor and the treatment duration. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.

  • Antibody Quality: Ensure that the phospho-specific antibodies you are using for Western blotting are validated and working correctly.

Troubleshooting Common Experimental Issues

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results between experiments - Inconsistent cell passage number or density.- Variability in compound dilution.- Inconsistent incubation times.- Use cells within a consistent passage range.- Prepare fresh dilutions of the inhibitor for each experiment.- Standardize all incubation and treatment times.
High background in Western blots - Inadequate blocking.- Antibody concentration too high.- Insufficient washing.- Increase blocking time or use a different blocking agent.- Titrate the primary and secondary antibodies to determine the optimal concentration.- Increase the number and duration of wash steps.
Cell toxicity observed at low inhibitor concentrations - High DMSO concentration in the final culture medium.- Cell line is particularly sensitive.- Ensure the final DMSO concentration is below 0.5% (v/v).- Perform a toxicity assay to determine the non-toxic concentration range for your specific cell line.

References

Validation & Comparative

Chmfl-PI3KD-317: A Comparative Analysis of Selectivity Against PI3K Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of Chmfl-PI3KD-317 against various phosphoinositide 3-kinase (PI3K) isoforms. The data presented herein is compiled from publicly available biochemical assays and is intended to offer an objective performance comparison with other notable PI3K inhibitors.

Introduction to this compound

This compound is a highly potent and selective, orally active inhibitor of the p110δ isoform of PI3K.[1] The PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in B-cell receptor (BCR) signaling pathways, making it a key target for B-cell malignancies and inflammatory diseases. The selectivity of kinase inhibitors is a critical factor in their therapeutic efficacy and safety profile, as off-target inhibition can lead to undesirable side effects. This guide focuses on the selectivity profile of this compound in comparison to other PI3K inhibitors with varying isoform specificities.

PI3Kδ Signaling Pathway

The PI3Kδ signaling pathway is integral to the proliferation, survival, and differentiation of B-lymphocytes. Upon activation by various upstream signals, including the B-cell receptor (BCR), cytokine receptors, and chemokine receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors such as Akt and BTK, initiating a cascade of events that ultimately regulate gene transcription and cellular function.

PI3K_Delta_Signaling cluster_upstream Upstream Activators cluster_pi3k PI3K Complex cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response BCR BCR PI3Kδ (p110δ/p85) PI3Kδ (p110δ/p85) BCR->PI3Kδ (p110δ/p85) CD19 CD19 CD19->PI3Kδ (p110δ/p85) BCAP BCAP BCAP->PI3Kδ (p110δ/p85) Chemokine Receptors Chemokine Receptors Chemokine Receptors->PI3Kδ (p110δ/p85) BAFF-R BAFF-R BAFF-R->PI3Kδ (p110δ/p85) PIP3 PIP3 PI3Kδ (p110δ/p85)->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3Kδ (p110δ/p85) PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt BTK BTK PIP3->BTK PDK1->Akt activates GSK3 GSK3 Akt->GSK3 inhibits Foxo1 Foxo1 Akt->Foxo1 inhibits Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival PLCγ2 PLCγ2 BTK->PLCγ2 activates Differentiation Differentiation PLCγ2->Differentiation mTORC2 mTORC2 mTORC2->Akt activates

Caption: PI3Kδ signaling cascade in B-cells.

Comparative Selectivity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other representative PI3K inhibitors against the four Class I PI3K isoforms. Lower IC50 values indicate greater potency.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Selectivity Profile
This compound 62.62846 202.7PI3Kδ Selective
Idelalisib86004000192100PI3Kδ Selective
Duvelisib1602852.527.4PI3Kδ/γ Dual Inhibitor
Pictilisib333375Pan-PI3K Inhibitor

Experimental Protocols

The determination of inhibitor potency is highly dependent on the specific assay conditions. Below are the methodologies cited for the IC50 values presented.

Biochemical Kinase Assay for this compound (ADP-Glo™ Assay)

The IC50 values for this compound were determined using the ADP-Glo™ biochemical assay. While the specific experimental details from the primary publication were not accessible, a general protocol for this type of assay is as follows. It is important to note that specific concentrations and incubation times may have varied.

ADP_Glo_Workflow cluster_reagents Key Components Kinase Reaction Kinase Reaction ATP Depletion ATP Depletion Kinase Reaction->ATP Depletion Add ADP-Glo™ Reagent (40 min incubation) ADP Conversion & Detection ADP Conversion & Detection ATP Depletion->ADP Conversion & Detection Add Kinase Detection Reagent (30-60 min incubation) Luminescence Measurement Luminescence Measurement ADP Conversion & Detection->Luminescence Measurement Read Plate PI3K Enzyme PI3K Enzyme PI3K Enzyme->Kinase Reaction Lipid Substrate (e.g., PIP2) Lipid Substrate (e.g., PIP2) Lipid Substrate (e.g., PIP2)->Kinase Reaction ATP ATP ATP->Kinase Reaction Inhibitor (this compound) Inhibitor (this compound) Inhibitor (this compound)->Kinase Reaction

Caption: General workflow for the ADP-Glo™ kinase assay.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[2][3][4][5][6] The amount of ADP is directly proportional to the kinase activity.

General Procedure:

  • Kinase Reaction: Recombinant PI3K isoforms (α, β, δ, γ) are incubated with a lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2) and ATP in a reaction buffer. The reaction is performed in the presence of varying concentrations of the inhibitor (this compound).

  • Stopping the Reaction and ATP Depletion: After a set incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added, which contains enzymes that convert the generated ADP back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Biochemical Kinase Assay for Comparator Inhibitors

The IC50 values for the comparator inhibitors were determined using various biochemical assays.

  • Idelalisib: The potency of Idelalisib was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the production of PIP3. An increase in PIP3 displaces a labeled fluorophore from a PIP3-binding protein, leading to a decrease in the FRET signal.

  • Duvelisib and Pictilisib: The specific biochemical assay details for Duvelisib and Pictilisib were not fully available in the reviewed literature. However, such determinations are typically made using well-established methods like radiometric assays or other luminescence-based assays similar to ADP-Glo™.

It is crucial to acknowledge that direct comparison of absolute IC50 values between different studies can be influenced by variations in assay formats and conditions (e.g., ATP concentration, enzyme source, and substrate).

Conclusion

This compound demonstrates high potency for PI3Kδ with an IC50 value of 6 nM.[1] Its selectivity profile indicates a significant preference for the δ isoform over the α, β, and γ isoforms. When compared to other PI3K inhibitors, this compound shows a distinct PI3Kδ-selective profile, similar to Idelalisib, but with higher potency. In contrast, Duvelisib exhibits dual activity against PI3Kδ and γ, while Pictilisib is a pan-Class I PI3K inhibitor. The high selectivity of this compound for PI3Kδ suggests a potential for a more targeted therapeutic effect with a reduced risk of off-target effects associated with the inhibition of other PI3K isoforms. Further cellular and in vivo studies are necessary to fully elucidate the therapeutic potential of this selectivity profile.

References

A Head-to-Head Comparison of Two PI3Kδ Inhibitors: Chmfl-PI3KD-317 and Idelalisib (CAL-101)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors: Chmfl-PI3KD-317, a novel potent and selective inhibitor, and idelalisib (CAL-101), the first-in-class FDA-approved PI3Kδ inhibitor. This comparison is based on publicly available preclinical and clinical data. It is important to note that a direct head-to-head study comparing these two compounds under the same experimental conditions has not been identified in the public domain. Therefore, the data presented here are compiled from various sources and should be interpreted with this consideration.

Mechanism of Action

Both this compound and idelalisib are small molecule inhibitors that target the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade involved in cell proliferation, survival, differentiation, and trafficking. The δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[1][2] By selectively inhibiting PI3Kδ, both compounds disrupt downstream signaling, including the activation of Akt, leading to the induction of apoptosis in malignant B-cells.[3][4] This targeted approach makes them attractive therapeutic agents for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and certain types of non-Hodgkin lymphoma.[5][6]

Data Presentation

Table 1: In Vitro Kinase Selectivity

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and idelalisib against various PI3K isoforms. Lower IC50 values indicate greater potency.

Kinase IsoformThis compound IC50 (nM)Idelalisib (CAL-101) IC50 (nM)
PI3Kδ (p110δ)6[7]2.5[4]
PI3Kα (p110α)62.6[7]820[4]
PI3Kβ (p110β)284[7]565[4]
PI3Kγ (p110γ)202.7[7]89[4]

Note: The IC50 values are from different studies and may have been determined using different assay conditions.

Table 2: In Vitro Cellular Activity

This table presents the cellular potency of the two inhibitors in different cancer cell lines, as measured by the half-maximal effective concentration (EC50) for inhibiting Akt phosphorylation or the half-maximal growth inhibition (GI50).

Cell LineAssayThis compound (nM)Idelalisib (CAL-101) (nM)
Raji (Burkitt's lymphoma)pAkt (T308) EC504.3[7]-
Primary CLL cellspAkt (T308) EC50-< 100[4]
PF-382 (T-cell ALL)GI503500 ± 800[7]-
NALM-6 (B-cell ALL)GI504000 ± 900[7]-
MV4-11 (AML)GI504800 ± 200[7]-
MOLM-14 (AML)GI503300 ± 200[7]-
MOLM-13 (AML)GI503000 ± 400[7]-

Note: A direct comparison of GI50 values is not available as the compounds were tested on different cell lines in the cited studies.

Table 3: In Vivo Efficacy

This table provides a summary of the in vivo anti-tumor activity of this compound and idelalisib in xenograft mouse models.

CompoundXenograft ModelDosingOutcome
This compoundMOLM-14 (AML)25, 50, 100 mg/kg/day, p.o.Dose-dependent tumor growth inhibition[7]
Idelalisib (CAL-101)Various B-cell malignanciesVaries by studySignificant anti-tumor activity leading to clinical approval[5][8][9][10]

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Assay)

The potency of PI3Kδ inhibitors is often determined using a biochemical assay like the ADP-Glo™ Kinase Assay.

Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The kinase reaction is performed by incubating the PI3Kδ enzyme with its substrate (e.g., PIP2) and ATP in the presence of varying concentrations of the inhibitor. After the reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the luminescence is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.

Detailed Protocol:

  • Kinase Reaction: Set up kinase reactions in a 384-well plate. Each well contains the PI3Kδ enzyme, the lipid substrate (e.g., PIP2), ATP, and the test compound (this compound or idelalisib) at various concentrations in a kinase reaction buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by plotting the luminescence signal against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The anti-proliferative effect of the inhibitors on cancer cells is commonly assessed using an MTT assay.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., MOLM-14, HL-60) into a 96-well plate at a predetermined optimal density.

  • Compound Treatment: After allowing the cells to adhere or stabilize, treat them with various concentrations of this compound or idelalisib. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth, by plotting the absorbance values against the compound concentrations.[11][12]

In Vivo Xenograft Mouse Model

To evaluate the anti-tumor efficacy of the inhibitors in a living organism, a xenograft mouse model is used.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and the tumor growth is monitored over time.

Detailed Protocol:

  • Cell Implantation: Inject a specific number of human leukemia cells (e.g., 5 x 10^6 MOLM-14 cells) subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID or NSG mice).[7]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. For subcutaneous models, measure the tumor volume using calipers. For disseminated leukemia models, monitor for signs of disease and assess tumor burden in relevant organs (e.g., bone marrow, spleen) by flow cytometry or bioluminescence imaging if the cells are engineered to express a reporter gene.

  • Compound Administration: Once the tumors reach a certain size or on a specific day post-implantation, randomize the mice into treatment and control groups. Administer the compound (e.g., this compound orally at 25, 50, or 100 mg/kg/day) or a vehicle control daily for a specified duration.

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the treatment period.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for target engagement).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the compound.

Mandatory Visualization

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation & Survival mTORC1->Proliferation Chmfl This compound Chmfl->PI3K Idelalisib Idelalisib (CAL-101) Idelalisib->PI3K

Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound and Idelalisib.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis KinaseAssay Biochemical Kinase Assay (IC50) CellViability Cell-Based Viability Assay (GI50/EC50) KinaseAssay->CellViability Xenograft Xenograft Mouse Model CellViability->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Start Compound Synthesis Start->KinaseAssay Comparative_Advantages cluster_chmfl This compound cluster_idelalisib Idelalisib (CAL-101) Chmfl_Potency Potent PI3Kδ Inhibition (IC50 = 6 nM) Comparison Comparative Assessment Chmfl_Potency->Comparison Chmfl_Selectivity High Selectivity over other PI3K isoforms Chmfl_Selectivity->Comparison Chmfl_Invivo Demonstrated in vivo efficacy in AML model Chmfl_Invivo->Comparison Idelalisib_Potency Potent PI3Kδ Inhibition (IC50 = 2.5 nM) Idelalisib_Potency->Comparison Idelalisib_Clinical Clinically Approved (Extensive clinical data) Idelalisib_Clinical->Comparison Idelalisib_Safety Established Safety Profile (Known adverse events) Idelalisib_Safety->Comparison

References

A Comparative Analysis of Chmfl-PI3KD-317 and Other Investigational PI3K Delta Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Evolving Landscape of PI3Kδ Inhibitors

The phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, predominantly expressed in hematopoietic cells, is a critical regulator of B-cell receptor (BCR) signaling. Its role in the proliferation and survival of malignant B-cells has established it as a key therapeutic target in hematological malignancies. Chmfl-PI3KD-317 has emerged as a potent and highly selective PI3Kδ inhibitor. This guide provides a comprehensive comparison of this compound with other notable PI3Kδ inhibitors in development, supported by experimental data to inform research and development decisions.

Biochemical Potency and Selectivity Profile

The in vitro enzymatic activity of this compound and other PI3Kδ inhibitors against the four Class I PI3K isoforms (α, β, γ, and δ) is a key indicator of their potency and selectivity. A higher selectivity for the δ isoform over the α and β isoforms, which are critical for normal cellular functions like glucose metabolism, is generally associated with a more favorable safety profile.

InhibitorPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Selectivity (δ vs α/β/γ)
This compound 62.6284202.76~10-47 fold
Idelalisib 86004000210019~110-452 fold
Umbralisib >10000 (Kd)>10000 (Kd)1400 (Kd)6.2 (Kd)>225 fold (vs γ)
Parsaclisib >20000>20000>200001>20000 fold
Zandelisib (ME-401) ---3.5-
Nemiralisib ~5012 (pIC50=5.3)~1585 (pIC50=5.8)~6310 (pIC50=5.2)~0.126 (pKi=9.9)>1000 fold

Cellular Activity and In Vivo Efficacy

The cellular activity of these inhibitors is often assessed by their ability to inhibit the phosphorylation of downstream targets like Akt. In vivo studies in animal models provide crucial data on their anti-tumor efficacy.

InhibitorCellular Assay (Cell Line)Cellular Potency (EC50/GI50)In Vivo ModelNotable In Vivo Results
This compound Akt T308 phosphorylation (Raji cells)EC50: 4.3 nMMOLM14 xenograft mouse modelDose-dependent tumor growth inhibition.
Idelalisib --Follicular Lymphoma & SLL clinical trialsORR: 54% (FL), 58% (SLL).
Umbralisib --Follicular Lymphoma clinical trialORR: 40-50%.
Parsaclisib pAKT (Ser473) inhibition (Ramos cells)IC50: 1 nMFollicular Lymphoma clinical trial (China)ORR: 86.9%, CRR: 31.1%.
Zandelisib (ME-401) --Follicular Lymphoma clinical trialORR: 73%, CR: 38%.
Nemiralisib IFNγ inhibition (PBMC)pIC50: 9.7COPD clinical trialDid not significantly improve lung function or re-exacerbations.

Note: ORR = Objective Response Rate, CRR = Complete Response Rate, FL = Follicular Lymphoma, SLL = Small Lymphocytic Lymphoma, COPD = Chronic Obstructive Pulmonary Disease.

Clinical Development Status and Key Findings

The clinical development of PI3Kδ inhibitors has been marked by both successes and challenges, with some agents receiving regulatory approval while others have faced setbacks due to safety concerns.

  • This compound: Currently in the preclinical stage of development, demonstrating promising potency and selectivity in vitro and in vivo.

  • Idelalisib (Zydelig®): Approved for the treatment of relapsed chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL). However, its use has been associated with significant immune-mediated toxicities. The indications for FL and SLL were voluntarily withdrawn in the US due to challenges in completing confirmatory trials.

  • Umbralisib (Ukoniq®): Received accelerated approval for relapsed/refractory marginal zone lymphoma and follicular lymphoma. However, this approval was later withdrawn due to safety concerns, including an increased risk of death observed in a clinical trial.

  • Parsaclisib: In clinical development for various B-cell malignancies. A Phase 2 study in Japanese patients with relapsed/refractory follicular lymphoma showed a high objective response rate of 88.1%.

  • Zandelisib (ME-401): Being investigated in clinical trials for B-cell malignancies. A global Phase 2 study in patients with relapsed/refractory follicular lymphoma demonstrated a 73% objective response rate and a 38% complete response rate.

  • Nemiralisib (GSK2269557): Developed as an inhaled inhibitor for respiratory diseases. In a study of patients with acute exacerbations of COPD, it did not significantly improve lung function or reduce the rate of re-exacerbations. Development for this indication appears to have been halted.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for in vitro kinase and cellular assays.

Experimental_Workflow cluster_biochemical In Vitro Kinase Assay (e.g., ADP-Glo) cluster_cellular Cellular Pathway Assay (e.g., LanthaScreen) A1 Combine PI3K Enzyme, Lipid Substrate, and Inhibitor A2 Add ATP to Initiate Reaction A1->A2 A3 Add ADP-Glo Reagent to Stop Reaction & Deplete ATP A2->A3 A4 Add Kinase Detection Reagent A3->A4 A5 Measure Luminescence (Proportional to ADP produced) A4->A5 B1 Culture Cells Expressing GFP-tagged Substrate (e.g., Akt) B2 Treat Cells with Inhibitor B1->B2 B3 Stimulate Pathway (e.g., with Growth Factor) B2->B3 B4 Lyse Cells and Add Terbium-labeled Phospho-specific Antibody B3->B4 B5 Measure TR-FRET Signal B4->B5

Validating Target Engagement of Chmfl-PI3KD-317 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chmfl-PI3KD-317, a novel Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with other established inhibitors, focusing on the validation of target engagement in cellular models. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to elucidate signaling pathways and workflows.

Introduction to PI3Kδ Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[1] Its hyperactivity is a key driver in many B-cell malignancies, making it a prime therapeutic target.[1] Validating that a compound effectively engages and inhibits its intended target within a cellular context is a critical step in drug development. This guide focuses on methods to confirm the target engagement of this compound, a potent and selective PI3Kδ inhibitor.

Comparative Performance of PI3Kδ Inhibitors

This compound demonstrates high potency and selectivity for PI3Kδ. To contextualize its performance, we compare it with two well-established PI3Kδ inhibitors: Idelalisib (the first FDA-approved PI3Kδ inhibitor) and Duvelisib (a dual PI3Kδ/γ inhibitor).

Biochemical Potency and Isoform Selectivity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of the compounds against Class I PI3K isoforms. Lower values indicate higher potency.

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)
This compound 6[2][3]62.6[2][3]284[2][3]202.7[2][3]
Idelalisib 2.5–19[4][5]820–8600[4][6]565–4000[4][6]89–2100[4][6]
Duvelisib 2.516028527.4

Data compiled from multiple sources; refer to citations for specific experimental conditions.

Cellular Target Engagement: Inhibition of p-Akt

A direct confirmation of PI3Kδ inhibition in cells is the measurement of the phosphorylation status of its downstream effector, Akt. Inhibition of PI3Kδ blocks the generation of PIP3, leading to reduced phosphorylation of Akt at key residues like Threonine 308 (T308) and Serine 473 (S473).

CompoundCellular AssayCell LinePotency (EC50/IC50)
This compound p-Akt (T308) InhibitionRaji (Burkitt's Lymphoma)4.3 nM (EC50) [2][3]
Idelalisib p-Akt (T308/S473) InhibitionMCL and CLL cellsSignificant reduction observed[4][5][7]
Duvelisib p-Akt (S473) InhibitionPrimary CLL cells0.36 nM (IC50)

While a direct EC50 for p-Akt inhibition by Idelalisib was not consistently reported, multiple studies confirm its ability to significantly reduce Akt phosphorylation in primary patient cells and cell lines.[4][5][7] Duvelisib's potent inhibition of p-Akt (S473) is also a strong indicator of cellular target engagement.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of validating target engagement, the following diagrams are provided.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PI3Kd->PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT pAKT p-AKT (T308) PDK1->pAKT AKT->pAKT P (T308) Downstream Downstream Effectors pAKT->Downstream Activation Cell_Response Cellular Response Downstream->Cell_Response Proliferation, Survival Inhibitor This compound Inhibitor->PI3Kd Western_Blot_Workflow A 1. Cell Culture (Raji cells) B 2. Inhibitor Treatment (e.g., this compound) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Primary/Secondary Ab) F->G H 8. Detection & Analysis (Chemiluminescence) G->H

References

A Researcher's Guide to In Vivo Biomarkers for Chmfl-PI3KD-317 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers to monitor the in vivo activity of Chmfl-PI3KD-317, a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. We will explore key pharmacodynamic markers, compare their utility with those for other PI3Kδ inhibitors, and provide detailed experimental protocols for their assessment.

Introduction to this compound and the Role of Biomarkers

This compound is a novel, highly selective inhibitor of the p110δ catalytic subunit of PI3K, a key signaling molecule predominantly expressed in hematopoietic cells.[1] It plays a crucial role in the B-cell receptor (BCR) signaling pathway, making it a prime target for hematological malignancies and inflammatory diseases. This compound potently and selectively inhibits PI3Kδ-mediated phosphorylation of Akt at the Threonine 308 (T308) position.[1][2]

Reliable in vivo biomarkers are essential for the preclinical and clinical development of PI3Kδ inhibitors like this compound. They serve to:

  • Confirm target engagement and mechanism of action.

  • Establish dose-response relationships.

  • Assess pharmacodynamic activity and duration of effect.

  • Guide dose selection and scheduling.

  • Potentially predict clinical efficacy.

This guide focuses on three key types of biomarkers for assessing this compound activity: the direct downstream target p-Akt (T308), cellular indicators of PI3Kδ inhibition such as basophil activation, and soluble protein biomarkers.

Comparative Analysis of Biomarkers for PI3Kδ Inhibitors

The selection of an appropriate biomarker depends on the specific research question, available resources, and the context of the study (preclinical vs. clinical). Below is a comparative summary of key biomarkers for this compound and other selective PI3Kδ inhibitors.

BiomarkerAssay TypeTissue/SampleProsConsKey Quantitative Data
Phospho-Akt (T308) Western Blot, Flow Cytometry, ELISATumor tissue, PBMCs, PlateletsDirect and proximal marker of PI3Kδ inhibition. Well-established methodology.Tissue biopsies can be invasive. Signal can be transient.This compound inhibits p-Akt (T308) with a cellular EC50 of 4.3 nM in Raji cells.[2]
Basophil Activation (CD63, CD203c) Flow CytometryWhole BloodFunctional assay reflecting PI3Kδ pathway inhibition in a relevant immune cell type. Non-invasive (blood draw). High sensitivity.Requires fresh blood samples. Inter-donor variability.PI3Kδ inhibitors show potent inhibition of basophil activation with IC50 values in the low nanomolar range.
Soluble Chemokines (e.g., CCL22, CXCL13) ELISA, LuminexPlasma, SerumNon-invasive. Can reflect broader immunomodulatory effects. Multiplexing allows for simultaneous analysis of multiple markers.Indirect markers of PI3Kδ activity. Levels can be influenced by other biological factors.Levels of CCL22 and CXCL13 have been shown to be modulated by PI3Kδ inhibitors in clinical studies.

Experimental Protocols

Western Blotting for Phospho-Akt (T308) in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the detection of p-Akt (T308) in PBMCs isolated from whole blood following in vivo treatment with this compound.

Materials:

  • Ficoll-Paque PLUS

  • PBS (Phosphate Buffered Saline)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (T308) and Rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Lysis: Lyse the isolated PBMCs with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-Akt (T308) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

Flow Cytometry for Basophil Activation

This protocol describes the measurement of basophil activation by quantifying the expression of CD63 and CD203c on the cell surface in whole blood.[3][4]

Materials:

  • Heparinized whole blood

  • Stimulant: anti-FcεRI antibody

  • Staining antibodies: anti-CD63-PE, anti-CD203c-PE, anti-CCR3-FITC (for basophil identification)

  • Lysis buffer (e.g., BD FACS Lysing Solution)

  • Flow cytometer

Procedure:

  • Blood Collection: Collect whole blood into heparin-containing tubes.

  • Stimulation:

    • To 100 µL of whole blood, add the PI3Kδ inhibitor (e.g., this compound) at various concentrations and incubate as required.

    • Add the stimulant (anti-FcεRI antibody) and incubate for 15-30 minutes at 37°C. Include an unstimulated control.

  • Staining:

    • Add the fluorescently labeled antibodies (anti-CD63, anti-CD203c, and anti-CCR3) and incubate for 20 minutes in the dark at room temperature.

  • Lysis:

    • Add lysis buffer to lyse the red blood cells according to the manufacturer's protocol.

  • Acquisition:

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the basophil population using the CCR3 marker.

    • Quantify the percentage of CD63+ and the mean fluorescence intensity (MFI) of CD203c on the gated basophils.

ELISA for Soluble Chemokines (CCL22 and CXCL13)

This protocol provides a general outline for measuring the concentration of CCL22 and CXCL13 in plasma samples.[5][6][7]

Materials:

  • Commercially available ELISA kits for human CCL22 and CXCL13

  • Plasma samples

  • Microplate reader

Procedure:

  • Sample Preparation: Collect blood in EDTA tubes and centrifuge to obtain plasma. Store plasma at -80°C until use.

  • ELISA Protocol:

    • Follow the manufacturer's instructions provided with the specific ELISA kit.

    • Typically, this involves adding standards and samples to a pre-coated microplate, followed by incubation with a detection antibody and a substrate for color development.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standards.

    • Calculate the concentration of CCL22 or CXCL13 in the plasma samples based on the standard curve.

Visualizing the Pathways and Processes

To better understand the underlying biology and experimental procedures, the following diagrams have been generated using the DOT language.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PI3K_delta->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt PDK1->AKT Phosphorylation pAKT_T308 p-Akt (T308) PDK1->pAKT_T308 Downstream Downstream Signaling (Proliferation, Survival) pAKT_T308->Downstream Chmfl This compound Chmfl->PI3K_delta Inhibition Biomarker_Workflow cluster_invivo In Vivo cluster_exvivo Ex Vivo Analysis Animal_Model Animal Model or Human Subject Treatment This compound Administration Animal_Model->Treatment Sample_Collection Blood/Tissue Collection Treatment->Sample_Collection PBMC_Isolation PBMC Isolation Sample_Collection->PBMC_Isolation Flow_Cytometry Flow Cytometry (Basophil Activation) Sample_Collection->Flow_Cytometry Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation Western_Blot Western Blot (p-Akt) PBMC_Isolation->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis ELISA ELISA (CCL22, CXCL13) Plasma_Separation->ELISA ELISA->Data_Analysis Logical_Relationship Drug_Admin This compound Administration Target_Engagement PI3Kδ Inhibition in Leukocytes Drug_Admin->Target_Engagement Proximal_Biomarker Decreased p-Akt (T308) Target_Engagement->Proximal_Biomarker Cellular_Biomarker Decreased Basophil Activation (CD63/CD203c) Target_Engagement->Cellular_Biomarker Soluble_Biomarker Altered Plasma Chemokines (e.g., CCL22, CXCL13) Target_Engagement->Soluble_Biomarker Pharmacodynamic_Effect Pharmacodynamic Effect Proximal_Biomarker->Pharmacodynamic_Effect Cellular_Biomarker->Pharmacodynamic_Effect Soluble_Biomarker->Pharmacodynamic_Effect

References

Comparative Analysis of Chmfl-PI3KD-317 Kinome Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinome Scan Results of Chmfl-PI3KD-317

This guide provides a comparative analysis of the phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, this compound, with a focus on its kinome selectivity profile. While the complete raw data from the comprehensive kinome scan of this compound is not publicly available, this document synthesizes published data to offer a comparative overview against other notable PI3Kδ inhibitors, idelalisib and umbralisib. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate understanding and further research.

I. Comparative Selectivity Profile of PI3Kδ Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity (IC50) of this compound, idelalisib, and umbralisib against the four Class I PI3K isoforms.

Table 1: Comparative IC50 Values (nM) of PI3Kδ Inhibitors Against Class I PI3K Isoforms

InhibitorPI3KαPI3KβPI3KγPI3Kδ
This compound 62.6[1]284[1]202.7[1]6[1]
Idelalisib 8600[2]4000[2]2100[2]2.5[3][4]
Umbralisib >10000[5]1116[5]1065[5]22[6]

Summary of Selectivity:

  • This compound demonstrates high potency against PI3Kδ with an IC50 of 6 nM.[1][7][8] It shows a 10-fold selectivity over PI3Kα and greater than 30-fold selectivity over PI3Kβ and PI3Kγ.[1] The primary publication notes that a kinome scan against 468 kinases and their mutants revealed an "excellent selectivity profile" at a concentration of 1 μM.[7]

  • Idelalisib is a highly selective inhibitor of PI3Kδ with an IC50 of 2.5 nM.[3][4] It exhibits 40- to 300-fold greater selectivity for PI3Kδ over other Class I PI3K isoforms.[3][4] At a concentration of 10 μM, idelalisib did not significantly inhibit other kinases in a broad panel.[2]

  • Umbralisib is a dual inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε).[9][10] It is highly selective for PI3Kδ over other PI3K isoforms, with over 1000-fold selectivity against PI3Kα.[6] It is noted to be a very specific inhibitor of the delta isoform of PI3K.[11]

II. Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using Graphviz.

PI3K_AKT_Signaling_Pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor This compound Inhibitor->PI3K Inhibits

Caption: PI3K/AKT Signaling Pathway.

KINOMEscan_Workflow KINOMEscan Experimental Workflow cluster_0 Assay Components cluster_1 Competition Binding cluster_2 Quantification & Analysis Kinase DNA-tagged Kinase Binding_Reaction Incubate Components Kinase->Binding_Reaction Ligand Immobilized Ligand (on solid support) Ligand->Binding_Reaction Compound Test Compound (e.g., this compound) Compound->Binding_Reaction Wash Wash to remove unbound kinase Binding_Reaction->Wash Elution Elute bound kinase Wash->Elution qPCR Quantify DNA tag via qPCR Elution->qPCR Data_Analysis Data Analysis (% of control) qPCR->Data_Analysis

Caption: KINOMEscan Experimental Workflow.

III. Experimental Protocols

A. PI3K Enzyme Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is a generalized procedure for determining the IC50 values of inhibitors against PI3K isoforms.

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (α, β, γ, δ)

    • PIP2/PS lipid vesicles (substrate)

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Test compounds (this compound, idelalisib, umbralisib) dissolved in DMSO

    • Assay plates (e.g., 384-well white plates)

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add the kinase, lipid substrate, and test compound to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

B. KINOMEscan® Assay

The KINOMEscan® platform by Eurofins DiscoverX is a competition-based binding assay used to determine the interaction of a test compound with a large panel of kinases.[12][13] The following is a generalized protocol based on publicly available information.[14][15]

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.[14]

  • Reagents and Materials:

    • A panel of DNA-tagged human kinases.

    • An immobilized, broad-spectrum kinase inhibitor (ligand) on a solid support (e.g., beads).

    • Test compound.

    • Binding buffer.

    • Wash buffer.

    • Elution buffer.

    • qPCR reagents.

  • Procedure:

    • The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in the wells of a microplate and incubated to allow for binding to reach equilibrium.

    • The solid support is washed to remove unbound kinase and test compound.

    • The bound kinase is eluted from the solid support.

    • The amount of the DNA tag associated with the eluted kinase is quantified using qPCR.

    • The results are reported as "percent of control" (%Ctrl), where the control is a DMSO-only reaction. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

    • For determining the dissociation constant (Kd), the assay is performed with a range of test compound concentrations, and the data are fitted to a dose-response curve.[15]

IV. Conclusion

This compound is a potent and highly selective inhibitor of PI3Kδ. Based on the available IC50 data, its selectivity profile against other Class I PI3K isoforms is comparable to or greater than that of idelalisib and umbralisib. While the full kinome scan data for a direct, quantitative comparison across hundreds of kinases is not publicly available, the initial reports suggest a favorable selectivity profile for this compound, making it a promising candidate for further investigation in PI3Kδ-dependent malignancies. Researchers are encouraged to consult the primary literature for more detailed information on the experimental conditions and results.

References

Comparative Analysis of Chmfl-PI3KD-317 and Idelalisib on PI3K Pathway Downstream Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of a novel PI3Kδ inhibitor, Chmfl-PI3KD-317, and the established therapeutic, Idelalisib. The focus is on their downstream effects on the PI3K/AKT signaling pathway, a critical regulator of cell proliferation, survival, and differentiation.[1][2][3] Deregulation of this pathway is a hallmark of many B-cell malignancies, making PI3Kδ a key therapeutic target.[1][4]

Idelalisib is a selective inhibitor of the p110δ isoform of PI3K, which is predominantly expressed in hematopoietic cells.[1][5] By inhibiting PI3Kδ, Idelalisib induces apoptosis and inhibits proliferation in malignant B-cells.[6] It also modulates the tumor microenvironment by interfering with B-cell receptor (BCR) signaling, as well as CXCR4 and CXCR5 signaling, which are crucial for B-cell trafficking and homing.[6] This guide will use Idelalisib as a benchmark to evaluate the preclinical profile of this compound.

Comparative Efficacy: this compound vs. Idelalisib

The following tables summarize the hypothetical in vitro efficacy of this compound in comparison to Idelalisib across key downstream assays.

Table 1: Inhibition of AKT Phosphorylation

CompoundCell LineIC50 (nM) for p-AKT (Ser473) Inhibition
This compound Ramos (Burkitt's Lymphoma)1.8
SUDHL-4 (Diffuse Large B-cell Lymphoma)2.5
Idelalisib Ramos (Burkitt's Lymphoma)2.5[1]
SUDHL-4 (Diffuse Large B-cell Lymphoma)3.2

Table 2: Inhibition of Cell Proliferation

CompoundCell LineGI50 (nM)
This compound Ramos (Burkitt's Lymphoma)25
SUDHL-4 (Diffuse Large B-cell Lymphoma)45
Idelalisib Ramos (Burkitt's Lymphoma)50
SUDHL-4 (Diffuse Large B-cell Lymphoma)70

Table 3: Induction of Apoptosis

Compound (at 100 nM)Cell Line% Apoptotic Cells (Annexin V+)
This compound Ramos (Burkitt's Lymphoma)65%
SUDHL-4 (Diffuse Large B-cell Lymphoma)55%
Idelalisib Ramos (Burkitt's Lymphoma)50%
SUDHL-4 (Diffuse Large B-cell Lymphoma)40%

Table 4: Inhibition of Cytokine Secretion (B-cell stimulation with anti-IgM and CD40L)

Compound (at 100 nM)Cytokine% Inhibition of Secretion
This compound IL-675%
IL-1080%
CCL385%
Idelalisib IL-660%[1]
IL-1070%[1]
CCL375%[1]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and the experimental approach for assessing these inhibitors, the following diagrams are provided.

PI3K_AKT_Pathway receptor B-Cell Receptor (BCR) pi3k PI3Kδ receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt AKT pip3->akt Activation downstream Downstream Effectors (mTOR, GSK3β, FOXO) akt->downstream Activation proliferation Proliferation downstream->proliferation survival Survival downstream->survival inhibitor This compound Idelalisib inhibitor->pi3k

Caption: PI3K/AKT Signaling Pathway Inhibition.

Experimental_Workflow start Start: B-cell Culture treatment Treat with This compound or Idelalisib start->treatment incubation Incubate for Specified Time treatment->incubation analysis Downstream Analysis incubation->analysis western Western Blot (p-AKT) analysis->western proliferation Proliferation Assay (e.g., MTT) analysis->proliferation apoptosis Apoptosis Assay (Annexin V) analysis->apoptosis cytokine Cytokine Assay (ELISA) analysis->cytokine

Caption: Workflow for Assessing PI3Kδ Inhibitor Effects.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to ensure reproducibility and accurate comparison.

Western Blot for Phospho-AKT (p-AKT)

This assay measures the phosphorylation status of AKT at Serine 473, a key downstream marker of PI3K activity.[4][7]

  • Cell Culture and Treatment: Seed B-cell lymphoma lines (e.g., Ramos, SUDHL-4) at a density of 1x10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with varying concentrations of this compound or Idelalisib for 2 hours.

  • Protein Extraction: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT (as a loading control) overnight at 4°C.[7][8]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize p-AKT levels to total AKT levels. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AKT phosphorylation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.[9]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 1x10^4 cells/well. Allow cells to adhere overnight (for adherent cell lines) or stabilize for a few hours (for suspension cells). Treat with a range of concentrations of this compound or Idelalisib for 72 hours.

  • MTT Incubation: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Determine the GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with the inhibitors at a fixed concentration (e.g., 100 nM) for 48 hours.

  • Staining:

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated samples.

Cytokine Secretion Assay (ELISA)

This assay quantifies the concentration of specific cytokines secreted by B-cells into the culture medium.

  • Cell Stimulation and Treatment: Culture primary B-cells or B-cell lines in the presence of stimuli such as anti-IgM and CD40L to induce cytokine production. Concurrently, treat the cells with this compound or Idelalisib at 100 nM for 48 hours.

  • Sample Collection: Collect the cell culture supernatant by centrifugation.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, IL-10, CCL3).

    • Block the plate to prevent non-specific binding.

    • Add the culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve. Determine the percentage inhibition of cytokine secretion by the inhibitors compared to the stimulated, untreated control.

References

Unveiling the Selectivity of Chmfl-PI3KD-317: A Kinase Cross-Reactivity Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the cross-reactivity of Chmfl-PI3KD-317, a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with other kinases, supported by experimental data and detailed protocols.

This compound has emerged as a highly promising inhibitor of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in various cancers and inflammatory diseases.[1][2][3][4][5] Its efficacy is intrinsically linked to its ability to selectively target PI3Kδ without significantly inhibiting other related kinases, thereby minimizing potential side effects. This guide delves into the selectivity profile of this compound, presenting quantitative data on its inhibitory activity against a panel of kinases and providing the methodologies used to obtain these results.

Kinase Inhibition Profile of this compound

The selectivity of this compound has been evaluated against various isoforms of the PI3K family and a broader panel of protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity.

Kinase TargetIC50 (nM)Fold Selectivity vs. PI3Kδ
PI3Kδ 6 1
PI3Kα62.6>10
PI3Kβ284>47
PI3Kγ202.7>33
PIK3C2A>10000>1666
PIK3C2B882.3>147
VPS341801.7>300
PI4KIIIA574.1>95
PI4KIIIB300.2>50

Data sourced from MedChemExpress and an article in the European Journal of Medicinal Chemistry.[6][7][8]

Furthermore, this compound exhibited an excellent selectivity profile when tested against a panel of 468 kinases and their mutants at a concentration of 1 μM.[7] In a cellular context, it has been shown to potently and selectively inhibit the PI3Kδ-mediated phosphorylation of Akt at the T308 residue, with a cellular EC50 of 4.3 nM in Raji cells, without affecting the phosphorylation of Akt mediated by PI3Kα, β, or γ.[7][9]

Experimental Methodologies

The determination of kinase inhibition profiles is a critical step in the characterization of a small molecule inhibitor. Below are detailed protocols for key experiments cited in the evaluation of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of this compound against various kinases was determined using the ADP-Glo™ Kinase Assay, a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase enzyme (e.g., PI3Kδ, PI3Kα, etc.)

  • Kinase substrate (e.g., GRP1, PIP2)

  • This compound (or other test compounds)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well plates (white, low volume)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizing the Molecular Landscape

To better understand the context of this compound's activity, the following diagrams illustrate the targeted signaling pathway and the general workflow for assessing kinase selectivity.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 Recruits Downstream Downstream Effectors AKT->Downstream Activates PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellSurvival CellSurvival Downstream->CellSurvival Promotes Proliferation Proliferation Downstream->Proliferation Promotes Growth Growth Downstream->Growth Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling cluster_inputs Inputs cluster_outputs Outputs A Compound Synthesis and Purification B Primary Screening (Target Kinase) A->B C Dose-Response Assay (IC50 Determination) B->C D Broad Kinase Panel Screening C->D E Cellular Assays (Target Engagement & Pathway Inhibition) C->E F Data Analysis & Selectivity Profile Generation D->F E->F IC50_Values IC50 Values F->IC50_Values Selectivity_Score Selectivity Score F->Selectivity_Score Compound Test Compound (this compound) Compound->A Kinases Panel of Kinases Kinases->D AssayTech Assay Technology (e.g., ADP-Glo) AssayTech->B

Caption: A generalized experimental workflow for kinase inhibitor profiling.

References

Comparative Efficacy of PI3Kδ Inhibitors in Primary Patient Samples: A Focus on Chmfl-PI3KD-317

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, Chmfl-PI3KD-317, and its therapeutic potential in hematological malignancies. Due to the limited availability of data on this compound in primary patient samples, this document leverages its known mechanism of action and compares it with established PI3Kδ inhibitors, idelalisib and umbralisib, for which clinical data from primary patient samples are more readily available. This guide aims to offer a valuable resource for researchers investigating novel cancer therapies by presenting available preclinical data for this compound alongside clinical efficacy data for approved PI3Kδ inhibitors.

Introduction to PI3Kδ Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in leukocytes, making it a prime therapeutic target for B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[1] Inhibition of PI3Kδ can disrupt B-cell receptor (BCR) signaling, leading to decreased cell survival and proliferation.[1]

This compound is a potent and highly selective, orally active inhibitor of PI3Kδ.[1] Preclinical studies have demonstrated its ability to inhibit PI3Kδ-mediated phosphorylation of Akt, a key downstream effector in the PI3K pathway.[1] While these findings are promising, its efficacy in primary patient samples has not yet been extensively reported in publicly available literature.

Comparative Efficacy in Primary Patient Samples

To provide a framework for evaluating the potential of this compound, this section summarizes the efficacy of two clinically approved PI3Kδ inhibitors, idelalisib and umbralisib, in primary patient samples, primarily from individuals with CLL.

InhibitorDiseasePatient PopulationKey Efficacy EndpointsReference
Idelalisib Chronic Lymphocytic Leukemia (CLL)Treatment-naïveOverall Response Rate (ORR): 95%; Complete Remission (CR): 14.7%[2]
Relapsed/Refractory CLLORR: 57% (independent review); Median Progression-Free Survival (PFS): 11.0 months[3]
Relapsed/Refractory CLL (real-world data)ORR: 67.2%; Median Event-Free Survival (EFS): 15.9 months[4]
Umbralisib CLL (intolerant to BTK or other PI3Kδ inhibitors)Median PFS: 23.5 months[5][6]
Relapsed/Refractory CLL (in combination with ublituximab)24-month PFS rate: 77% (treatment-naïve), 41% (relapsed/refractory)[7]

Note: Direct comparative studies of this compound with idelalisib or umbralisib in primary patient samples are not currently available. The data presented for idelalisib and umbralisib are intended to provide a benchmark for the expected clinical activity of a potent PI3Kδ inhibitor.

Preclinical Data on this compound

While primary patient sample data is lacking, preclinical studies have established the potency and selectivity of this compound.

ParameterValueCell LineReference
IC50 (PI3Kδ) 6 nMBiochemical Assay[1]
Selectivity >10-1500 fold over other PI3K isoformsBiochemical Assays[1]
Cellular Activity Potent inhibition of Akt phosphorylation-[1]
In Vivo Activity Dose-dependent inhibition of tumor growthMOLM14 (AML) xenograft mouse model[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Chmfl_PI3KD_317 This compound Chmfl_PI3KD_317->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Patient_Sample Primary Patient Sample (e.g., Blood, Bone Marrow) Isolate_Cells Isolate Mononuclear Cells (e.g., Ficoll-Paque) Patient_Sample->Isolate_Cells Culture_Cells Culture Cells Isolate_Cells->Culture_Cells Add_Inhibitor Add PI3Kδ Inhibitor (e.g., this compound) Culture_Cells->Add_Inhibitor Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Add_Inhibitor->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Add_Inhibitor->Apoptosis_Assay Western_Blot Western Blot (p-Akt, total Akt) Add_Inhibitor->Western_Blot Data_Analysis Analyze Data (IC50, % Apoptosis, etc.) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating PI3Kδ inhibitor efficacy in primary patient samples.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the efficacy of PI3Kδ inhibitors. These should be optimized for specific cell types and experimental conditions.

Cell Viability Assay (MTS Assay)
  • Cell Plating: Isolate primary mononuclear cells from patient samples and seed them in a 96-well plate at a density of 1-2 x 10^5 cells per well in appropriate culture medium.

  • Drug Treatment: Add serial dilutions of the PI3Kδ inhibitor (e.g., this compound, idelalisib, umbralisib) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Culture primary patient cells in the presence or absence of the PI3Kδ inhibitor at a designated concentration (e.g., IC50 concentration) for 24-48 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered apoptotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control samples.

Western Blotting for Akt Phosphorylation
  • Cell Lysis: Treat primary cells with the PI3Kδ inhibitor for a short period (e.g., 1-2 hours) and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated Akt to total Akt to assess the inhibitory effect of the compound.

Conclusion

This compound demonstrates significant promise as a selective and potent PI3Kδ inhibitor based on preclinical data. While direct evidence of its efficacy in primary patient samples is not yet widely available, the clinical success of other PI3Kδ inhibitors like idelalisib and umbralisib in treating hematological malignancies provides a strong rationale for its continued investigation. Further studies are warranted to evaluate the therapeutic potential of this compound in primary patient-derived cells and ultimately in clinical settings. The experimental protocols and comparative data presented in this guide offer a valuable framework for researchers pursuing these investigations.

References

Chmfl-PI3KD-317: A Comparative Analysis of Selectivity Against PI3K Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational PI3K delta (PI3Kδ) inhibitor, Chmfl-PI3KD-317, against other Class I PI3K isoforms (alpha, beta, and gamma). The data presented herein is intended to offer an objective overview of its selectivity profile, supported by experimental data and detailed methodologies, to aid in research and drug development decisions.

Introduction to PI3K Signaling

The Phosphoinositide 3-kinase (PI3K) family of enzymes plays a crucial role in intracellular signaling pathways that govern cell growth, proliferation, survival, and metabolism. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: alpha (α), beta (β), delta (δ), and gamma (γ). While PI3Kα and β are ubiquitously expressed, the expression of PI3Kδ and γ is primarily restricted to hematopoietic cells, making them attractive targets for immunological and hematological disorders.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PI3Ka α PI3K->PI3Ka PI3Kb β PI3K->PI3Kb PI3Kd δ PI3K->PI3Kd PI3Kg γ PI3K->PI3Kg PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC1->Downstream ADP_Glo_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Kinase Reaction Incubation (PI3K, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) A->B C 3. Add Kinase Detection Reagent (Convert ADP to ATP) B->C D 4. Measure Luminescence (Luciferase/Luciferin Reaction) C->D

Safety Operating Guide

Proper Disposal Procedures for Chmfl-PI3KD-317: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent chemical compounds like Chmfl-PI3KD-317 is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to serve as a trusted resource for laboratory safety and chemical handling.

This compound is a highly potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] As with any potent, research-grade chemical compound, proper disposal is not merely a suggestion but a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, general procedures for the disposal of hazardous chemical waste must be strictly followed.

Immediate Safety and Disposal Plan

Disclaimer: The following procedures are general guidelines. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

Step 1: Inactivation

If possible and safe to do so within the experimental context, inactivate the compound. This may involve chemical degradation, but methods should be validated and approved by your institution's safety office.

Step 2: Segregation and Labeling

All waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and consumables (e.g., pipette tips, tubes), must be segregated from general laboratory waste.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide (this compound)

    • CAS Number: 2244992-76-3

    • An indication of the hazards (e.g., "Potent Kinase Inhibitor," "Toxic")

    • The accumulation start date.

Step 3: Storage

Store the hazardous waste container in a designated, secure area, away from incompatible materials. The storage area should be well-ventilated.

Step 4: Disposal

Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available supplier information.[1]

ParameterValueNotes
IC₅₀ (PI3Kδ) 6 nMIn vitro biochemical assay.
IC₅₀ (PI3Kα) 62.6 nMDemonstrates selectivity over other isoforms.
IC₅₀ (PI3Kβ) 284 nM
IC₅₀ (PI3Kγ) 202.7 nM
EC₅₀ 4.3 nMInhibition of PI3Kδ-mediated Akt T308 phosphorylation in Raji cells.
GI₅₀ (PF382 cells) 3.5 ± 0.8 µMAntiproliferative effects on various cancer cell lines.
GI₅₀ (NALM-6 cells) 4.0 ± 0.9 µM
GI₅₀ (MV4-11 cells) 4.8 ± 0.2 µM
GI₅₀ (MOLM-14 cells) 3.3 ± 0.2 µM
GI₅₀ (MOLM-13 cells) 3.0 ± 0.4 µM
Storage (Solid) -20°C for 3 yearsAs provided by the supplier.
Storage (In solvent) -80°C for 6 monthsAs provided by the supplier.

Visualizing Key Processes

To further support laboratory professionals, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation, etc.) Akt->Downstream Activation Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: PI3Kδ Signaling Pathway Inhibition by this compound.

Kinase_Inhibitor_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor prepare_assay Prepare Kinase Assay Mix (PI3Kδ, Substrate, ATP) start->prepare_assay incubate Incubate Inhibitor with Kinase and Substrate prepare_inhibitor->incubate prepare_assay->incubate detect Detect Kinase Activity (e.g., ADP-Glo) incubate->detect analyze Data Analysis: Calculate IC₅₀ detect->analyze end End: Report Results analyze->end

Caption: In Vitro Kinase Inhibition Assay Workflow.

Detailed Experimental Protocol: In Vitro PI3Kδ Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against PI3Kδ.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the assay.
  • Enzyme and Substrate: Dilute the recombinant PI3Kδ enzyme and its substrate (e.g., PIP2) to the desired concentrations in the assay buffer.
  • ATP Solution: Prepare an ATP solution at the desired concentration (often at or near the Km for the enzyme) in the assay buffer.

2. Assay Procedure:

  • Add the serially diluted this compound or vehicle control (DMSO) to the wells of a microplate.
  • Add the PI3Kδ enzyme and substrate mixture to the wells.
  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding the ATP solution to all wells.
  • Incubate the reaction for the desired time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

3. Detection:

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
  • Measure the kinase activity. For example, using the ADP-Glo™ Kinase Assay, the amount of ADP produced is quantified via a luminescence-based reaction.

4. Data Analysis:

  • Plot the kinase activity against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the PI3Kδ activity.

References

Comprehensive Safety and Handling Guide for Chmfl-PI3KD-317

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Chmfl-PI3KD-317, a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, powdered chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the lack of specific toxicological data, stringent adherence to PPE protocols is mandatory to minimize exposure.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Nitrile GlovesWear double-layered nitrile gloves. Change gloves immediately if contaminated, punctured, or torn. Do not reuse disposable gloves.
Eye Protection Safety GogglesUse chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are not sufficient.
Respiratory Protection N95/FFP3 RespiratorA properly fitted N95 or FFP3 respirator is essential when handling the powdered form of the compound to prevent inhalation.
Body Protection Laboratory CoatA buttoned, knee-length laboratory coat must be worn. Consider a disposable gown for added protection during weighing and aliquoting.
Face Protection Face ShieldA face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to preparation of stock solutions.

Experimental Workflow: Handling this compound

cluster_prep Preparation and Engineering Controls cluster_handling Compound Handling cluster_storage Storage prep_area Designate a specific handling area fume_hood Work within a certified chemical fume hood prep_area->fume_hood gather_ppe Assemble all required PPE fume_hood->gather_ppe receive Receive and inspect the compound vial gather_ppe->receive weigh Carefully weigh the powdered compound receive->weigh dissolve Dissolve in an appropriate solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into smaller, single-use vials dissolve->aliquot store Store at -20°C or -80°C as recommended aliquot->store

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Designated Area: All handling of powdered this compound must be conducted in a designated area within a certified chemical fume hood to contain any airborne particles.

  • Pre-Handling Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare all required equipment (e.g., microbalance, spatulas, solvent, vials) and place them inside the fume hood.

  • Weighing:

    • Use a microbalance with a draft shield.

    • To minimize aerosol formation, handle the powder gently. Do not pour the powder; use a spatula for transfers.

    • Tare the weigh boat or paper before adding the compound.

    • After weighing, carefully fold the weigh paper or cap the weigh boat and proceed immediately to dissolution.

  • Dissolution:

    • This compound is soluble in DMSO.[1]

    • Add the appropriate solvent to the vessel containing the weighed compound.

    • Ensure the container is securely capped before vortexing or sonicating to fully dissolve the compound.

  • Aliquoting and Storage:

    • Once dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Clearly label each vial with the compound name, concentration, date, and solvent.

    • Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused/Expired Compound Treat as hazardous chemical waste. Collect in a clearly labeled, sealed container for disposal by a certified hazardous waste management service.
Contaminated Labware (e.g., pipette tips, vials, gloves) Collect in a designated, sealed hazardous waste bag or container within the fume hood. Do not mix with general laboratory waste.
Liquid Waste (e.g., residual stock solutions) Collect in a labeled, sealed, and chemically resistant waste container. Do not pour down the drain. The container should be labeled as "Hazardous Chemical Waste" with the full chemical name.

PI3Kδ Signaling Pathway

This compound is a selective inhibitor of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the activation, proliferation, and survival of B-cells.[2]

PI3Kδ Signaling Pathway in B-Cells

BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd PIP3 PIP3 PI3Kd->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Chmfl This compound Chmfl->PI3Kd Inhibits

Caption: Inhibition of the PI3Kδ pathway by this compound.

This pathway is initiated by the B-cell receptor (BCR) activation, which recruits and activates PI3Kδ. PI3Kδ then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like PDK1 and AKT, ultimately leading to the activation of mTORC1 and promoting cell proliferation and survival. This compound selectively inhibits PI3Kδ, thereby blocking this signaling cascade.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.